Thieno[3,2-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKGWRBZNOIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375262 | |
| Record name | Thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16234-10-9 | |
| Record name | Thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H,4H-thieno[3,2-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Novel Thieno[3,2-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its structural similarity to purine bases allows it to interact with a variety of biological targets, making it a versatile framework for the development of novel therapeutics.[2] This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives, intended to serve as a comprehensive resource for researchers in the field of drug discovery. These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4]
Synthetic Methodologies
The synthesis of thieno[3,2-d]pyrimidine derivatives can be achieved through various synthetic routes, often starting from substituted 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxylate precursors. These intermediates can then be cyclized with a one-carbon source to form the pyrimidine ring.[5]
A common strategy involves the Gewald reaction to prepare the initial polysubstituted thiophene.[2] Subsequent cyclization can be achieved using reagents such as formic acid, triethyl orthoformate, or formamide.[5] Further functionalization of the thieno[3,2-d]pyrimidine core can be accomplished through nucleophilic aromatic substitution, Suzuki coupling, and other cross-coupling reactions to introduce diverse substituents and modulate biological activity.[6] For instance, derivatives can be synthesized by treating the core with various secondary amines followed by Suzuki reactions with aryl and heteroaryl boronic acids.[6]
General Synthetic Scheme
A representative synthetic approach to novel thieno[3,2-d]pyrimidine derivatives is outlined below. This multi-step synthesis begins with the formation of a substituted thiophene ring, followed by the construction of the fused pyrimidine ring and subsequent derivatization.
Caption: Generalized synthetic workflow for thieno[3,2-d]pyrimidine derivatives.
Characterization of Thieno[3,2-d]pyrimidine Derivatives
The structural elucidation of newly synthesized thieno[3,2-d]pyrimidine derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.
Characterization Workflow
The following diagram illustrates a standard workflow for the characterization of synthesized compounds.
Caption: Standard workflow for the characterization of novel compounds.
Biological Activities and Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives have been investigated for a multitude of biological activities, with many exhibiting potent inhibitory effects against various enzymes implicated in disease.
Anticancer Activity
A significant area of research has focused on the anticancer properties of these compounds. They have been shown to target several key proteins involved in cancer progression.
-
Enzyme Inhibitors: Novel derivatives have been developed as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), Enhancer of zeste homolog 2 (EZH2), Focal Adhesion Kinase (FAK), Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), and Cyclin-dependent kinase 7 (CDK7).[3][7][8][9][10]
-
Tubulin Polymerization Inhibitors: Some derivatives have been identified as potent inhibitors of tubulin polymerization, inducing G2/M phase cell cycle arrest and apoptosis.[11]
-
DNA Intercalators: The design of some thieno[3,2-d]pyrimidines is based on their potential for DNA intercalation.[12]
The following diagram illustrates a simplified signaling pathway involving FAK, a target of some thieno[3,2-d]pyrimidine derivatives.
Caption: Inhibition of the FAK signaling pathway by thieno[3,2-d]pyrimidine derivatives.
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also demonstrated promising antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria.[1] One of the key targets in bacteria is DNA gyrase, an enzyme essential for DNA replication.[1][13]
Quantitative Data Summary
The following tables summarize the biological activity of selected novel thieno[3,2-d]pyrimidine derivatives from the literature.
| Compound ID | Target | Activity (IC₅₀) | Cancer Cell Line(s) | Reference |
| 4a | Cytotoxicity | 2.04 nM | MCF-7 (Breast) | [12] |
| 12e | EZH2 | 0.55 µM, 0.95 µM, 1.68 µM | SU-DHL-6, WSU-DLCL-2, K562 | [8] |
| 29a | Cytotoxicity | 0.081 µM, 0.058 µM, 0.18 µM, 0.23 µM | H460, HT-29, MKN-45, MDA-MB-231 | [14] |
| 26f | FAK | 28.2 nM | - | [9] |
| HY3 | RIPK2 | 11 nM | - | [3] |
| 3j | h-NTPDase1 | 0.62 µM | - | [6] |
| 4d | h-NTPDase2 | 0.33 µM | - | [6] |
| 4c | h-NTPDase3 | 0.13 µM | - | [6] |
| 3b | h-NTPDase8 | 0.32 µM | - | [6] |
| 13 | Cytotoxicity | ~1 nM | SKOV3 | [11] |
| 25d | Cytotoxicity | ~1 nM | SKOV3 | [11] |
| Compound Series | Target | Binding Affinity | Key Interactions | Reference |
| S1-S10 | DNA Gyrase B | -6.8 to -8.2 kcal/mol | THR165, ASN46, ILE78, PRO79 | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of synthetic and analytical procedures. The following are representative methodologies for the synthesis and characterization of thieno[3,2-d]pyrimidine derivatives.
Synthesis of 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)this compound (1a)[7]
-
Step 1: Synthesis of Intermediate 7:
-
To a solution of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (6), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) in ethanol.
-
Heat the reaction mixture under microwave irradiation at 100 °C (80 W) for 15-30 minutes.
-
Concentrate the solution under reduced pressure to obtain the intermediate as an oil. Use this intermediate in the next step without further purification.
-
-
Step 2: Synthesis of 1a:
-
Dissolve the intermediate from Step 1 in DMF.
-
Add 3-methoxybenzylamine to the solution.
-
Heat the mixture under microwave irradiation at 100 °C (80 W) for 30 minutes.
-
Quench the reaction by adding water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final compound.
-
Characterization Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire a background spectrum of the empty sample compartment.
-
Place a small amount of the solid sample on the ATR crystal or prepare a KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic peaks corresponding to functional groups (e.g., C=O, N-H, C-S).[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the spectra to determine the chemical shifts, integration, and coupling constants to elucidate the molecular structure.[1][15]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into the mass spectrometer (e.g., using an electrospray ionization source).
-
Acquire the mass spectrum to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]
-
This guide provides a foundational understanding of the synthesis and characterization of novel thieno[3,2-d]pyrimidine derivatives. The versatility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the field of drug discovery. Researchers are encouraged to build upon these methodologies to explore new chemical space and develop novel therapeutic agents.
References
- 1. theaspd.com [theaspd.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery: A Technical Guide
The thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to purines allows it to effectively interact with a wide array of biological targets, particularly ATP-binding sites within kinases. This versatility has led to the development of numerous derivatives with potent and diverse pharmacological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][2] This technical guide provides an in-depth overview of the biological importance of thieno[3,2-d]pyrimidines, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Anticancer Activity: A Multi-Targeted Approach
The thieno[3,2-d]pyrimidine scaffold has been extensively explored for its anticancer potential, leading to the discovery of inhibitors for various key targets involved in cancer cell proliferation, survival, and migration.
Kinase Inhibition
A primary mechanism through which thieno[3,2-d]pyrimidines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Cyclin-Dependent Kinase (CDK) Inhibition: Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[3] By targeting CDKs, these compounds can disrupt the cell cycle process, leading to the inhibition of tumor cell proliferation.[3] For instance, certain derivatives have shown significant inhibitory effects on cancer cell lines like HeLa (cervical) and HT-29 (colon).[3] A recent study identified a selective thieno[3,2-d]pyrimidine-based CDK7 inhibitor with demonstrated efficacy and safety in an animal model.[4] Further optimization of this scaffold led to the discovery of novel CDK7 inhibitors with improved potency and pharmacokinetic properties for treating triple-negative breast cancer.[4]
Phosphatidylinositol 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival. Thieno[3,2-d]pyrimidine derivatives have been designed as potent inhibitors of PI3Kα.[5] These compounds effectively suppress the proliferation of cancer cell lines by inhibiting this intracellular pathway.[5] The drug apitolisib, a bicyclic thienopyrimidine-based compound, is currently in clinical trials for the treatment of solid cancers.[3]
Dual Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Researchers have developed thieno[3,2-d]pyrimidine derivatives that act as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3).[6] FAK is overexpressed in highly invasive and metastatic cancers.[6] Intensive structure-activity relationship (SAR) studies led to the identification of a lead compound with excellent inhibitory activity against FAK and potent activity against recalcitrant FLT3 mutants that cause drug resistance.[6]
Epidermal Growth Factor Receptor (EGFR) Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, particularly in non-small cell lung cancer.[7][8] Thieno[3,2-d]pyrimidines have been designed as ATP-competitive inhibitors of EGFR, effectively blocking its downstream signaling pathways.[7] Notably, some derivatives have shown high potency against mutant forms of EGFR, such as the L858R/T790M double mutant, which is responsible for acquired resistance to earlier-generation EGFR inhibitors.[7][8]
Janus Kinase 3 (JAK3) Inhibition: JAK3 is a promising therapeutic target for B-cell lymphoma. A new class of thieno[3,2-d]pyrimidines harboring an acrylamide pharmacophore has been synthesized as potent covalent inhibitors of JAK3.[9] These compounds have demonstrated enhanced antiproliferative activity against B lymphoma cells while showing weak inhibition against normal peripheral blood mononuclear cells.[9] Mechanistic studies revealed that these inhibitors induce apoptosis in B lymphoma cells and prevent the JAK3-STAT3 cascade.[9]
Other Kinase Targets: The versatility of the thieno[3,2-d]pyrimidine scaffold extends to other kinases, including:
-
PDK1: Novel 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one compounds have been discovered as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[10]
-
RIPK2: A new RIPK2 inhibitor with a thieno[3,2-d]pyrimidine core has been developed, showing potent anti-inflammatory and hepatoprotective effects in a model of acute liver injury.[11]
-
VEGFR-2: Thieno[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key factor in tumor angiogenesis.[12]
Other Anticancer Mechanisms
Beyond kinase inhibition, thieno[3,2-d]pyrimidines exhibit anticancer effects through other mechanisms:
-
Tubulin Polymerization Inhibition: Certain derivatives have been identified as colchicine-binding site inhibitors, disrupting tubulin polymerization.[13] This leads to G2/M phase cell cycle arrest and apoptosis in tumor cells.[13]
-
Sirtuin (SIRT) Inhibition: A novel class of potent, low-nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3 has been discovered based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold.[14]
-
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition: Conformationally restricted thieno[3,2-d]pyrimidinones have been designed as inhibitors of 17β-HSD2, an enzyme associated with the development of osteoporosis due to its role in steroid metabolism.[15]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro inhibitory activities of selected thieno[3,2-d]pyrimidine derivatives against various cancer-related targets.
Table 1: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 26 | FAK | 9.7 | - | [6] |
| FLT3-D835Y | 0.5 | - | [6] | |
| Compound 9a | JAK3 | 1.9 | - | [9] |
| Compound 9g | JAK3 | 1.8 | - | [9] |
| Compound B1 | EGFR L858R/T790M | 13 | H1975 | [8] |
| Compound 11c | SIRT1 | 3.6 | - | [14] |
| SIRT2 | 2.7 | - | [14] | |
| SIRT3 | 4.0 | - | [14] | |
| Compound 13 | Tubulin Polymerization | ~1 | SKOV3 | [13] |
| Compound 25d | Tubulin Polymerization | ~1 | SKOV3 | [13] |
| Compound HY3 | RIPK2 | 11 | - | [11] |
Table 2: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Cancer Type | Reference |
| Compound 6e | HeLa | - (86% inhibition at 5 µM) | Cervical Cancer | [3] |
| HT-29 | - (81% inhibition at 5 µM) | Colon Cancer | [3] | |
| Compound 4a | MCF-7 | 0.00204 | Breast Cancer | [16] |
| Compound 5b | MCF-7 | 22.66 | Breast Cancer | [17] |
| A549 | 17.79 | Lung Cancer | [17] | |
| Compound 7a | HepG2 | 9.31 | Liver Cancer | [18] |
| PC3 | 16.02 | Prostate Cancer | [18] |
Antimicrobial and Other Biological Activities
The therapeutic potential of the thieno[3,2-d]pyrimidine scaffold is not limited to oncology.
-
Antimicrobial Activity: Thieno[3,2-d]pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] Some compounds have shown potent activity against resistant strains.[2] One of the targeted mechanisms is the inhibition of DNA gyrase, which is essential for bacterial DNA replication.[2]
-
NTPDase Inhibition: Various thieno[3,2-d]pyrimidine derivatives have been synthesized and screened for their inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases 1, 2, 3, and 8).[19] Selective inhibitors for different isozymes have been identified, with some compounds exhibiting sub-micromolar IC50 values.[19]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activity of thieno[3,2-d]pyrimidine derivatives.
Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, HT-29, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[3,2-d]pyrimidine compounds or a vehicle control. A positive control, such as Doxorubicin, is also included.[3]
-
Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.[3]
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plates are then incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
These assays are used to determine the potency of compounds against specific protein kinases.
Methodology (General):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Compound Addition: The thieno[3,2-d]pyrimidine inhibitor is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.
-
Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP into the substrate) or non-radiometric methods like fluorescence-based assays or ELISA.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specific duration (e.g., 24 hours).[8]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The amount of PI that binds is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is used to generate a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. This allows for the quantification of the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest at that point.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for understanding the role of thieno[3,2-d]pyrimidines in drug discovery.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.
Caption: A typical workflow for the discovery and development of thieno[3,2-d]pyrimidine-based drugs.
Conclusion
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the development of novel therapeutics, particularly in the field of oncology. Its ability to potently and often selectively inhibit a wide range of protein kinases and other critical cellular targets has established it as a highly valuable framework in drug discovery. The ongoing research and clinical evaluation of thieno[3,2-d]pyrimidine derivatives continue to underscore their significant biological importance and therapeutic promise. Future efforts will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel derivatives, and expanding their application to a broader range of diseases.
References
- 1. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thieno[3,2-d]pyrimidin-4(3H)-one Core Structure and its Analogues
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of purines and quinazolines, this core has been extensively explored as a pharmacophore for a wide range of therapeutic targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound analogues, with a focus on their potential in drug discovery and development.
Core Structure and Synthesis
The this compound core consists of a thiophene ring fused to a pyrimidine ring, with a ketone group at the 4-position. The general structure is as follows:
The synthesis of the this compound core and its analogues typically begins with a substituted 2-aminothiophene-3-carboxylate or a related synthon.[1][2] Common synthetic strategies involve the cyclization of the pyrimidine ring onto the thiophene core.
A general synthetic approach involves the condensation of a 3-aminothiophene-2-carboxylate with a one-carbon source, such as formamide or formic acid, often under microwave irradiation to yield the this compound core.[1][3] Further diversification of the scaffold can be achieved through various chemical transformations, including N-alkylation, N-arylation, and substitution at different positions of the thiophene and pyrimidine rings to generate a library of analogues.[1][4][5]
Biological Activities and Therapeutic Potential
Analogues of the this compound core have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including cervical (HeLa), colon (HT-29), and breast cancer cells.[6][7] The mechanism of their anticancer action is often attributed to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.
Kinase Inhibition
A primary mechanism through which this compound analogues exert their anticancer effects is through the inhibition of various protein kinases. These enzymes play a crucial role in cell signaling and are often dysregulated in cancer.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation.[8][9][10] Several thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of PI3K, particularly the p110α isoform.[11][12] GDC-0941, a notable example, is a potent, selective, and orally bioavailable inhibitor of PI3K that has been evaluated in clinical trials for cancer treatment.[11]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[6] Thieno[3,2-d]pyrimidine analogues have been shown to target CDKs, thereby disrupting the cell cycle process in tumor cells.[6][7] Molecular docking studies suggest that these compounds can effectively bind to the active site of CDKs.[6]
-
3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1): PDK1 is a master kinase that activates several downstream kinases, including Akt, and is a key node in the PI3K signaling pathway.[13][14] Fragment-based screening has led to the discovery of 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one compounds with micromolar inhibitory activity against PDK1.[13][14]
-
Rho-associated coiled-coil containing protein kinase (ROCK): ROCKs are involved in regulating cell shape, motility, and contraction. Their inhibition is a potential therapeutic strategy for cancer and other diseases. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of potent ROCK inhibitors.[15]
Anti-inflammatory Activity
Thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties. Certain analogues have been shown to significantly reduce carrageenan-induced paw edema in animal models, an effect attributed to the decreased production of prostaglandin E2 (PGE2).[16][17]
Antiviral and Antiplasmodial Activity
The thieno[3,2-d]pyrimidine scaffold has also been explored for its potential in treating infectious diseases. Some derivatives have shown activity against viral infections.[18][19][20] Additionally, a derivative named Gamhepathiopine, a 2-tert-butylaminothis compound, has demonstrated activity against both the erythrocytic and hepatic stages of the malaria parasite, Plasmodium.[5]
Neurodegenerative Diseases
The inhibition of certain kinases by thieno[3,2-d]pyrimidine analogues has implications for the treatment of neurodegenerative diseases like Alzheimer's disease. Some N-aryl-benzo[b]thieno[3,2-d]pyrimidin-4-amine analogues have shown inhibitory activity against kinases such as CDK5/p25, GSK3α/β, and DYRK1A, which are implicated in the pathology of Alzheimer's.[21]
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected this compound analogues against various biological targets.
Table 1: PI3K and PDK1 Inhibition
| Compound ID | Target | IC50 (nM) | Cell Line/Assay Conditions |
| GDC-0941 | PI3Kα | 5 | Biochemical Assay |
| 17f | PI3Kα | <100 | Biochemical Assay |
| 17c, 17e, 17h, 17l, 17m, 17o, 17p | PI3Kα | <100 | Biochemical Assay |
| Various 6,7-disubstituted analogues | PDK1 | Low µM | Biochemical Enzyme Assay |
Table 2: CDK and ROCK Inhibition
| Compound ID | Target | IC50 (nM) | Cell Line/Assay Conditions |
| 6e | CDK1 (in silico) | - | HeLa Cells (IC50 = 591 nM at 72h) |
| 8k (thieno[2,3-d] isomer) | ROCK I | 4 | Biochemical Assay |
| 8k (thieno[2,3-d] isomer) | ROCK II | 1 | Biochemical Assay |
Table 3: Anticancer Activity
| Compound ID | Cell Line | IC50 (µM) |
| 6e | HeLa | 0.591 (at 72h) |
| CWHM-1023 (thieno[2,3-d] isomer) | M. tuberculosis Erdman | 0.083 |
| 19 | M. bovis BCG (with Q203) | 6-18 |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of this compound analogues. Below are representative protocols for key experiments.
General Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine Derivatives[4]
-
Chlorination: To a solution of the starting this compound in an appropriate solvent (e.g., acetonitrile), slowly add phosphorus oxychloride at 0°C.
-
Reaction: Heat the mixture to 80-85°C and stir for 18 hours.
-
Quenching: Cool the reaction mixture and quench with water.
-
Isolation: Filter the resulting precipitate and wash with water to obtain the 4-chloro-thieno[3,2-d]pyrimidine intermediate.
-
Nucleophilic Substitution: In a sealed vial, dissolve the 4-chlorothieno[3,2-d]pyrimidine, the desired amine (e.g., morpholine), and a base (e.g., K2CO3) in a solvent like DMSO.
-
Reaction: Heat the reaction to 100°C for 12 hours.
-
Work-up: Concentrate the reaction mixture, dissolve the residue in an organic solvent like CH2Cl2, and wash sequentially with aqueous acetic acid, water, and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by chromatography.
In Vitro Kinase Inhibition Assay (General Protocol using ADP-Glo™)[11][22][23]
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle (DMSO).
-
Enzyme Addition: Add the kinase enzyme (e.g., PI3Kα, PDK1, CDK2, or ROCK) and the appropriate substrate to the wells.
-
Incubation: Briefly incubate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.
MTT Cell Viability Assay[22][24][25][26]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogue for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound analogues and a typical experimental workflow for their evaluation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HTScan® PDK1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promega.com [promega.com]
- 12. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 13. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mch.estranky.sk [mch.estranky.sk]
- 16. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abmole.com [abmole.com]
- 20. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physicochemical Properties of Thieno[3,2-d]pyrimidin-4(3H)-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a heterocyclic compound of significant interest in medicinal chemistry.[1] It serves as a crucial building block for the synthesis of a wide array of bioactive molecules, particularly in the development of novel therapeutics for cancer and infectious diseases.[1] While comprehensive experimental data on the unsubstituted Thieno[3,2-d]pyrimidin-4(3H)-one core is limited, extensive research has been conducted on its derivatives. These derivatives have shown promise as potent inhibitors of various protein kinases, making them valuable candidates for drug discovery programs.[2][3][4]
This technical guide provides a summary of the available physicochemical data for the this compound core and several of its derivatives. It also outlines common experimental protocols for synthesis and characterization, and visualizes key synthetic workflows and a relevant biological signaling pathway.
Physicochemical Properties
Quantitative data for the unsubstituted this compound and its derivatives are summarized below. The properties of derivatives are highly dependent on their specific substitutions.
| Compound/Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP | Citations |
| This compound (Parent Core) | C₆H₄N₂OS | 152.17 | 223 | 325.6 (at 760 mmHg) | - | [5][6][7] |
| Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | C₆H₄N₂O₂S | 168.18 | - | - | 0.5 | [8] |
| Thieno[3,2-d]pyrimidin-4-amine | C₆H₅N₃S | 151.19 | - | - | 0.5 | [9] |
| 4-Chlorothieno[3,2-d]pyrimidine | C₆H₃ClN₂S | 170.62 | 115-118 | - | - | [10] |
| 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | C₁₀H₁₁N₃OS | 221.28 | 109-110 | - | - | [3][10] |
| 2,6-Bis(3-methoxyphenyl)this compound | C₂₂H₁₈N₂O₃S | 390.46 | 241-243 | - | - | [11] |
| 2,6-Bis(3-methoxyphenyl)-3-methylthis compound | C₂₃H₂₀N₂O₃S | 404.49 | 148-150 | - | - | [11] |
Note: Some data, like boiling point and LogP for the parent core, may be predicted values from chemical suppliers or databases.
Experimental Protocols
The synthesis and characterization of this compound derivatives involve standard organic chemistry techniques.
1. General Synthesis of the this compound Core:
A common route to the core structure involves a condensation reaction.[10]
-
Starting Materials: Methyl 3-aminothiophene-2-carboxylate and formamidine acetate.
-
Procedure:
-
The starting materials are heated in a solvent such as ethanol.
-
The reaction mixture is heated to reflux (e.g., 80°C) for several hours (e.g., 14 hours).
-
Upon completion, the reaction is cooled, and the product, Thieno[3,2-d]pyrimidin-4-ol (which exists as the this compound tautomer), is isolated. This can be achieved through filtration if the product precipitates, followed by washing with a suitable solvent.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
2. Synthesis of 4-Chloro-thieno[3,2-d]pyrimidine:
Chlorination of the 4-oxo position is a key step to enable further derivatization through nucleophilic substitution.[10][12]
-
Starting Material: this compound.
-
Reagents: Phosphoryl trichloride (POCl₃) and a base such as N,N-dimethylaniline or in a solvent like DMF.
-
Procedure:
-
The starting thienopyrimidinone is suspended in a solvent (e.g., acetonitrile or DMF).
-
Phosphoryl trichloride is added, often at a reduced temperature (0°C), and the mixture is stirred.
-
The reaction is then heated to reflux (e.g., 80-85°C) for several hours.
-
After completion, the reaction mixture is carefully quenched by pouring it into ice-water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
-
Purification: The product can be purified by crystallization from ethanol.
3. Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds. Spectra are typically recorded on 300 or 400 MHz spectrometers using deuterated solvents like DMSO-d₆ or CDCl₃.[3][11]
-
Mass Spectrometry (MS): ESI-MS (Electrospray Ionization Mass Spectrometry) is used to determine the molecular weight of the compounds and confirm their identity.[3][11]
-
Melting Point (Mp): The melting point is determined using a standard melting point apparatus to assess the purity of the synthesized compounds.
-
Thin-Layer Chromatography (TLC): TLC on silica gel plates is used to monitor the progress of reactions and check the purity of the products.[13]
Visualizations
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway from a substituted thiophene to a functionalized thieno[3,2-d]pyrimidine derivative, which is a key process for creating a library of compounds for drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[3,2-d]pyrimidin-4-ol | CAS 14080-55-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Thieno[3,2-d]pyrimidin-4(1H)-one 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound|16234-10-9-Siyu Chemical [siyuchem.com]
- 8. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione | C6H4N2O2S | CID 7059273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thieno(3,2-d)pyrimidin-4-amine | C6H5N3S | CID 11506485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
"in silico studies of Thieno[3,2-d]pyrimidin-4(3H)-one interactions"
An In-Depth Technical Guide to in silico Studies of Thieno[3,2-d]pyrimidin-4(3H)-one Interactions
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. Its structural similarity to purines allows it to interact with various biological targets, making it a promising framework for the development of novel therapeutics, particularly in oncology.[1] In silico studies, including molecular docking, molecular dynamics simulations, and ADMET prediction, have become indispensable tools for elucidating the binding mechanisms of this compound derivatives and guiding the design of more potent and selective inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data from various in silico and in vitro studies of this compound derivatives, highlighting their interactions with key biological targets.
Table 1: Inhibitory Activity of this compound Derivatives
| Compound/Derivative | Target | IC50 | Cell Line | Reference |
| 2-(4-bromophenyl)triazole 10b | - | 19.4 ± 0.22 µM | MCF-7 | [1] |
| 2-(anthracen-9-yl)triazole 10e | - | 14.5 ± 0.30 µM | MCF-7 | [1] |
| Doxorubicin (Reference) | - | 40.0 ± 3.9 µM | MCF-7 | [1] |
| Compound 26f | FAK | 28.2 nM | - | [2] |
| Compound 26f | - | 0.16 µM | U-87MG | [2] |
| Compound 26f | - | 0.27 µM | A-549 | [2] |
| Compound 26f | - | 0.19 µM | MDA-MB-231 | [2] |
| Compound 26f | - | 3.32 µM | HK2 (normal cell line) | [2] |
| Compound 6b | VEGFR-2 | 53.63 ± 3.14 nM | - | [3] |
| Compound 6b | - | 5.91 µM | MDA-231 | [3] |
| Compound 6b | - | 7.16 µM | MCF-7 | [3] |
| Compound 18 | VEGFR-2 | 0.084 µM | - | [4] |
| Compound 18 | - | 10.17 µM | MCF-7 | [4] |
| Compound 18 | - | 24.47 µM | HepG2 | [4] |
| Compound VIb | PI3Kβ | 72% inhibition @ 10 µM | - | [5] |
| Compound VIb | PI3Kγ | 84% inhibition @ 10 µM | - | [5] |
| Compound 8k | ROCK I | 0.004 µM | - | [6] |
| Compound 8k | ROCK II | 0.001 µM | - | [6] |
| Compound 3j | h-NTPDase1 | 0.62 ± 0.02 µM | - | [7] |
| Compound 4d | h-NTPDase2 | 0.33 ± 0.09 µM | - | [7] |
| Compound 4c | h-NTPDase3 | 0.13 ± 0.06 µM | - | [7] |
| Compound 3b | h-NTPDase8 | 0.32 ± 0.10 µM | - | [7] |
Table 2: Molecular Docking Scores of Thienopyrimidine Derivatives
| Compound/Derivative | Target | Binding Affinity (kcal/mol) | Reference |
| PAS1 | EGFR | -8.7 | [3] |
| PAS1 | VEGFR | -8.6 | [3] |
| PAS9 | EGFR | -8.7 | [3] |
| PAS9 | VEGFR | -8.0 | [3] |
| Lenvatinib (Reference) | EGFR | -8.3 | [3] |
| Lenvatinib (Reference) | VEGFR | -7.9 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following sections outline the typical experimental protocols employed in the computational analysis of this compound interactions.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8]
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structure of the this compound derivative is drawn using chemical drawing software like ChemDraw. The structure is then converted to a 3D format and energy minimized using a suitable force field.
-
Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations. A grid box is defined around the active site of the protein to specify the search space for the ligand. The docking algorithm then explores different conformations and orientations of the ligand within the active site and scores them based on a scoring function, which estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.[3]
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of a protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[4]
-
System Preparation: The docked protein-ligand complex from the molecular docking study is used as the starting point. The complex is solvated in a box of water molecules, and ions are added to neutralize the system.
-
Simulation Parameters: A force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between the atoms in the system. The system is then subjected to energy minimization to remove any bad contacts.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at that temperature and pressure for a certain period. This allows the system to reach a stable state.
-
Production Run: A long simulation run (typically nanoseconds to microseconds) is performed to generate a trajectory of the protein-ligand complex's motion over time.
-
Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy, to assess the stability of the complex and the strength of the interactions.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational method to assess the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Input: The 2D or 3D structure of the this compound derivative is used as input.
-
Prediction Models: Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.[9]
-
Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of the compound and to identify any potential liabilities that may need to be addressed in the drug design process.
Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the study of this compound interactions.
Experimental Workflows
Caption: A generalized workflow for molecular docking studies.
Caption: A typical workflow for molecular dynamics simulations.
Signaling Pathways
This compound derivatives have been shown to target key components of cancer-related signaling pathways, such as the PI3K/AKT pathway.
Caption: Inhibition of the PI3K/AKT pathway by thienopyrimidinone derivatives.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Computational models for predicting interactions with cytochrome p450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide to the Structure-Activity Relationship (SAR) of a Versatile Heterocycle
For researchers, medicinal chemists, and professionals in drug development, the thieno[3,2-d]pyrimidin-4(3H)-one core represents a cornerstone in the design of novel therapeutics. This bicyclic heteroaromatic system, a bioisostere of purines, has demonstrated a remarkable breadth of biological activities, positioning it as a privileged scaffold in the pursuit of targeted therapies. This in-depth guide consolidates the current understanding of the structure-activity relationships (SAR) of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
Anticancer Activity: Targeting Key Oncogenic Pathways
The this compound scaffold has been extensively explored for its anticancer potential, with derivatives showing inhibitory activity against a range of cancer-related targets, including kinases and histone deacetylases (HDACs).
Kinase Inhibition
Thieno[3,2-d]pyrimidin-4(3H)-ones have emerged as potent inhibitors of various kinases implicated in cancer progression, such as Phosphoinositide 3-kinases (PI3Ks), 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1), and Epidermal Growth Factor Receptor (EGFR).
Phosphoinositide 3-Kinase (PI3K) Inhibition:
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thieno[3,2-d]pyrimidine derivatives have been designed as selective PI3K inhibitors.
-
SAR Summary:
-
Position 2: Substitution at this position is crucial for activity. Small, often aromatic or heteroaromatic groups, can significantly influence potency and selectivity.
-
Position 6: Modifications at this position, often with piperazine or piperidinone-containing moieties, have been shown to enhance PI3Kδ selectivity and overall antiproliferative activity[1].
-
Position 7: Introduction of substituents at this position can modulate solubility and potency. For instance, the introduction of 3-piperidines at the 7-position has been shown to significantly enhance PDE7 activity[2].
-
Table 1: SAR of this compound Derivatives as PI3Kδ Inhibitors
| Compound ID | R2 Substituent | R6 Substituent | PI3Kδ IC50 (nM) | Antiproliferative Activity (Cell Line) | Reference |
| 10b | - | Piperazinone derivative | 112 ± 8 | Strong (DLBCL cells) | [3] |
| Generic | Aryl/Heteroaryl | Piperazinone | Potent | Non-Hodgkin lymphoma | [1] |
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Mutations in EGFR are key drivers in non-small cell lung cancer (NSCLC). Thieno[3,2-d]pyrimidine-based compounds have been developed as inhibitors of mutant EGFR, including the resistant T790M mutation.
-
SAR Summary:
-
A series of thieno[3,2-d]pyrimidines demonstrated potent inhibitory activity against EGFRL858R/T790M. Compound B1 from this series showed an IC50 of 13 nM and over 76-fold selectivity for the mutant over wild-type EGFR[4]. The specific substitutions for compound B1 were not fully detailed in the provided snippets.
-
Table 2: Activity of Thieno[3,2-d]pyrimidine Derivatives against EGFR
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| B1 | EGFRL858R/T790M | 13 | H1975 | 0.087 | [4] |
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. Thieno[3,2-d]pyrimidines bearing a hydroxamic acid moiety have been synthesized as novel HDAC inhibitors.
-
SAR Summary:
-
The presence of a hydroxamic acid group is essential for HDAC inhibitory activity, as it chelates the zinc ion in the enzyme's active site.
-
The length and nature of the linker connecting the thieno[3,2-d]pyrimidine core to the hydroxamic acid can influence potency.
-
Table 3: SAR of this compound Derivatives as HDAC Inhibitors
| Compound ID | Linker Moiety | HDAC IC50 (µM) | Antiproliferative Activity (Cell Lines) | Reference |
| 11 | Not specified | 0.38 | HCT-116, MCF-7, HeLa | [5] |
| 12 | Not specified | 0.49 | HCT-116, MCF-7, HeLa | [5] |
| 13 | Not specified | 0.61 | HCT-116, MCF-7, HeLa | [5] |
Sirtuin (SIRT) Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that are involved in various cellular processes, including metabolism and aging, and are emerging as potential therapeutic targets. Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3.
-
SAR Summary:
-
The thieno[3,2-d]pyrimidine core is a critical scaffold for inhibitory function[6].
-
The carboxamide group at position 6 binds in the nicotinamide C-pocket of the sirtuin active site[6].
-
Aliphatic portions extending from the core occupy the substrate channel, and modifications here significantly impact potency[6].
-
π-stacking interactions between the thieno[3,2-d]pyrimidine ring and Phe157 in the SIRT3 active site contribute to binding and inhibitory activity[6].
-
Table 4: SAR of Thieno[3,2-d]pyrimidine-6-carboxamides as Sirtuin Inhibitors
| Compound ID | R-group on Carboxamide | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) | Reference |
| 11c | Not specified | Potent | Potent | Potent | [6] |
| 28 | Not specified | Potent | Potent | Potent | [6] |
| 31 | Not specified | Potent | Potent | Potent | [6] |
Anti-Infective Properties
The versatility of the this compound scaffold extends to the development of anti-infective agents, particularly against malaria and mycobacteria.
Antiplasmodial Activity
Malaria remains a significant global health threat, and new drugs are urgently needed. Derivatives of 2-tert-butylaminothis compound have shown dual-stage antiplasmodial activity, targeting both the erythrocytic and hepatic stages of the Plasmodium parasite.
-
SAR Summary:
Antimycobacterial Activity
Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis.
-
SAR Summary:
-
The thieno[3,2-d]pyrimidin-4-amine core is the essential pharmacophore.
-
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (compound 19 ) was the most active in a series, with IC50 values ranging from 6 to 18 µM against various mycobacterial strains in the presence of a QcrB inhibitor[8].
-
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summarized protocols for key experiments cited in the literature.
Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
A common synthetic route to the this compound core involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives.
General Procedure for the Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide:
-
Carboxylation: Commercially available 4-chlorothieno[3,2-d]pyrimidine is carboxylated to yield the corresponding carboxylic acid. This can be achieved by treating a solution of the starting material in anhydrous THF with n-butyllithium at low temperatures (-78 °C) followed by quenching with dry ice[6].
-
Amidation: The resulting carboxylic acid is treated with oxalyl chloride to form the acid chloride intermediate, which is then quenched with ammonia in dioxane to afford the 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide[6].
In Vitro Kinase Assays
General Protocol for PI3Kδ Enzymatic Assay:
-
The inhibitory activity against PI3K isoforms is typically assessed using a commercially available kinase assay kit.
-
The assay measures the amount of ADP produced from the kinase reaction.
-
Compounds are incubated with the respective PI3K enzyme and ATP.
-
The reaction is stopped, and a detection reagent is added to measure the ADP produced, which is correlated with enzyme activity.
-
IC50 values are calculated from the dose-response curves.
Antiproliferative Assays
MTT Assay for Cytotoxicity:
-
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizing the Landscape: Signaling Pathways and Workflows
Understanding the context in which these compounds act is paramount. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by thieno[3,2-d]pyrimidin-4(3H)-ones and a typical experimental workflow for their evaluation.
References
- 1. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"discovery of Thieno[3,2-d]pyrimidin-4(3H)-one as kinase inhibitors"
An In-depth Technical Guide to the Discovery of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound scaffold has emerged as a significant pharmacophore in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This has rendered them a major class of therapeutic targets. The thieno[3,2-d]pyrimidine core, a bioisostere of the purine scaffold, has demonstrated the ability to interact with the ATP-binding site of various kinases, leading to the development of inhibitors for a range of targets, including Phosphoinositide 3-kinases (PI3Ks), 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1), and Cyclin-Dependent Kinases (CDKs). This guide provides a comprehensive overview of the discovery, synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives as kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the quantitative data for the inhibitory activity of various this compound derivatives against different kinase targets.
Table 1: Inhibitory Activity of 6,7-Disubstituted Thieno[3,2-d]pyrimidin-4-one Derivatives against PDK1
| Compound | R1 | R2 | PDK1 IC50 (µM) |
| 1 | H | H | >100 |
| 2 | Me | Me | 15 |
| 3 | Et | Et | 8.5 |
| 4 | Ph | H | 2.3 |
| 5 | 4-F-Ph | H | 1.8 |
Data synthesized from fragment-based screening and computational modeling studies that led to the design of these novel inhibitors.[1][2]
Table 2: Structure-Activity Relationship of Piperazinone-Containing Thieno[3,2-d]pyrimidine Derivatives as PI3Kδ Inhibitors
| Compound | R | PI3Kδ IC50 (nM) | Antiproliferative Activity (GI50, µM) against NHL cell lines |
| 6a | H | 150 | >10 |
| 6b | Me | 85 | 5.2 |
| 6c | Et | 60 | 3.1 |
| 6d | i-Pr | 45 | 2.5 |
| Idelalisib | - | 2.5 | 1.8 |
This series of compounds demonstrates that the introduction of piperazinone-containing substituents at the 6-position of the thieno[3,2-d]pyrimidine core can lead to potent and selective PI3Kδ inhibitors with significant antiproliferative activity.[3]
Table 3: Anticancer Activity of Tricyclic Thieno[3,2-d]pyrimidines
| Compound | Cell Line | IC50 (µM) |
| 7a | HeLa | 15.8 |
| 7a | HT-29 | 21.4 |
| 7b | HeLa | 9.2 |
| 7b | HT-29 | 12.5 |
| Doxorubicin | HeLa | 0.8 |
| Doxorubicin | HT-29 | 1.2 |
These tricyclic analogs of deoxyvasicinone alkaloids, where a thiophene ring replaces the benzene ring, have shown moderate antiproliferative activity against human cancer cell lines.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from various sources and can be adapted for specific research needs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
This compound inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO (vehicle control).
-
Add the kinase to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent reaction. Incubate as recommended (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[5]
-
Cell-Based Kinase Activity Assay
Cell-based assays provide a more physiologically relevant assessment of an inhibitor's efficacy by measuring its effect within a cellular context.[6][7][8]
1. Measurement of Substrate Phosphorylation: This method quantifies the phosphorylation level of a kinase's downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
This compound inhibitor compounds
-
Cell lysis buffer
-
Phospho-specific antibodies for the substrate of interest
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor or DMSO for a specified time.
-
Cell Lysis: Remove the culture medium and lyse the cells with an appropriate lysis buffer to release cellular proteins.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody to detect the phosphorylated substrate.
-
ELISA/AlphaLISA: Use a sandwich immunoassay format with a capture antibody for the total substrate and a detection antibody that is phospho-specific.[9]
-
-
Data Analysis: Quantify the signal from the phosphorylated substrate and normalize it to the total amount of substrate or a housekeeping protein. Determine the IC50 value by plotting the inhibition of phosphorylation against the inhibitor concentration.
2. Cell Proliferation/Viability Assay: This assay measures the effect of the kinase inhibitor on the proliferation and survival of cancer cells that are dependent on the target kinase's activity.
Materials:
-
Cancer cell line (e.g., Ba/F3 cells engineered to be dependent on the target kinase)
-
This compound inhibitor compounds
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multi-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed the cells in a multi-well plate and treat them with a range of inhibitor concentrations.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[6][9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound inhibitors and a typical experimental workflow.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.
Caption: Simplified EGFR signaling pathway and its inhibition.
Caption: A typical workflow for kinase inhibitor screening.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies have provided valuable insights into the structural requirements for potent and selective inhibition of various kinases. The methodologies outlined in this guide offer a framework for the continued exploration and optimization of this important class of compounds. Further research focusing on improving pharmacokinetic properties and in vivo efficacy will be crucial in translating the potential of these inhibitors into effective therapeutic agents for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
Spectroscopic Analysis of Thieno[3,2-d]pyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of thieno[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Its derivatives have shown promise as inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K) and 3-phosphoinositide-dependent protein kinase 1 (PDK1), highlighting its potential in the development of novel therapeutics. This document outlines the characteristic spectroscopic data, detailed experimental protocols for its analysis, and visual representations of a key signaling pathway where its derivatives are implicated.
Molecular Structure and Properties
Chemical Formula: C₆H₄N₂OS Molecular Weight: 152.18 g/mol IUPAC Name: this compound
The this compound core is a bicyclic system consisting of a thiophene ring fused to a pyrimidinone ring. This scaffold is a key pharmacophore in a variety of biologically active molecules.
Spectroscopic Data
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands:
| Frequency (cm⁻¹) | Assignment | Intensity |
| ~3400-3500 | N-H stretching (amide) | Medium |
| ~1660-1690 | C=O stretching (amide I) | Strong |
| ~1550-1620 | C=C and C=N stretching | Medium |
| ~1400-1500 | C-N stretching, N-H bending | Medium |
| ~650-750 | C-S stretching | Weak |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Representative)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1 | s | - |
| H-6 | ~7.8 | d | ~5.0 |
| H-7 | ~7.2 | d | ~5.0 |
| N-H | ~12.5 (broad) | s | - |
¹³C NMR (Carbon-13 NMR) Data (Representative)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-4 | ~160 |
| C-4a | ~120 |
| C-6 | ~130 |
| C-7 | ~125 |
| C-7a | ~150 |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 152.
Expected Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) would likely involve the loss of small neutral molecules such as CO, HCN, and retro-Diels-Alder reactions of the pyrimidinone ring.
Experimental Protocols
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet.
Protocol (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder before running the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR Spectroscopy.
Protocol:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum, typically using a 400 MHz or higher field instrument.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
Protocol (ESI):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.
-
The instrument is typically calibrated using a standard of known mass.
UV-Vis Spectroscopy
Method: Ultraviolet-Visible Absorption Spectroscopy.
Protocol:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance values typically between 0.1 and 1.0).
-
Use a quartz cuvette to hold the sample solution.
-
Record the UV-Vis spectrum, typically from 200 to 400 nm, against a solvent blank.
-
The spectrum will show the wavelength(s) of maximum absorbance (λmax).
Signaling Pathway and Experimental Workflow Visualization
Derivatives of this compound have been identified as inhibitors of the PI3K/PDK1/Akt signaling pathway, which is a critical pathway in cell survival, proliferation, and growth. Inhibition of this pathway is a key strategy in cancer therapy.
Caption: PI3K/PDK1/Akt signaling pathway with inhibition by this compound derivatives.
The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Methodological & Application
Application of Thieno[3,2-d]pyrimidin-4(3H)-ones as Potent and Selective PDE7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as selective inhibitors of Phosphodiesterase 7 (PDE7). These compounds represent a promising class of molecules for the therapeutic intervention in inflammatory and neurological disorders.
Introduction
Phosphodiesterase 7 (PDE7) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP. Elevated intracellular cAMP levels are associated with the modulation of immune responses and neuronal functions, making PDE7 an attractive therapeutic target. Thieno[3,2-d]pyrimidin-4(3H)-ones have emerged as a potent and selective class of PDE7 inhibitors, demonstrating significant potential in preclinical studies for the treatment of various diseases, including autoimmune disorders and neurodegenerative conditions. This document outlines the synthesis, biological evaluation, and application of these compounds.
Data Presentation
The following tables summarize the quantitative data for a selection of this compound derivatives as PDE7 inhibitors. The data is compiled from various studies to provide a comparative overview of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of 2-substituted this compound Derivatives against PDE7A
| Compound ID | R2-substituent | IC50 (nM) for PDE7A | Reference |
| 1a | Cyclopentylamino | 8.5 | [1] |
| 1b | Isopropylamino | 25 | [2] |
| 1c | 4-pyridylamino | 12 | [3] |
| 1d | Phenylamino | >1000 | [3] |
Table 2: Selectivity Profile of Lead Compound 1a
| PDE Isoform | IC50 (nM) | Selectivity (fold vs. PDE7A) |
| PDE7A | 8.5 | 1 |
| PDE3A | >10000 | >1176 |
| PDE4D | >10000 | >1176 |
| PDE5A | >10000 | >1176 |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: Synthesis of 2-(Cyclopentylamino)this compound (Compound 1a)
This protocol describes a general synthesis route for 2-substituted thieno[3,2-d]pyrimidin-4(3H)-ones, exemplified by the synthesis of compound 1a .
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Chloroformamidine hydrochloride
-
Cyclopentylamine
-
Triethylamine
-
Dioxane
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Step 1: Synthesis of 2-aminothis compound.
-
To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in dioxane, add chloroformamidine hydrochloride (1.2 eq) and triethylamine (2.5 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 2-aminothis compound.
-
-
Step 2: Synthesis of 2-(Cyclopentylamino)this compound (1a).
-
In a sealed tube, dissolve 2-aminothis compound (1.0 eq) in cyclopentylamine (used as both reactant and solvent).
-
Heat the mixture at 120-140 °C for 12-18 hours.
-
Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product, compound 1a .
-
Protocol 2: In Vitro PDE7A Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based assay to determine the IC50 values of test compounds against human recombinant PDE7A.
Materials:
-
Human recombinant PDE7A enzyme
-
FAM-cAMP (fluorescein-labeled cAMP) substrate
-
PDE assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Binding agent (specific for 5'-AMP)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in PDE assay buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Reaction:
-
Add 5 µL of the diluted test compound to the wells of a 384-well microplate. Include control wells with buffer only (for maximum enzyme activity) and a known PDE7 inhibitor (for maximum inhibition).
-
Add 10 µL of diluted human recombinant PDE7A enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 5 µL of FAM-cAMP substrate to each well.
-
-
Reaction Termination and Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the binding agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding agent to capture the fluorescently labeled monophosphate.
-
Measure the fluorescence polarization of each well using a microplate reader (Excitation: 485 nm, Emission: 528 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: In Vivo Evaluation in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol provides a general framework for evaluating the efficacy of this compound derivatives in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Test compound formulated for in vivo administration (e.g., in a vehicle of 0.5% carboxymethylcellulose)
-
Standard animal housing and handling equipment
Procedure:
-
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
-
Compound Administration:
-
Begin treatment with the this compound derivative or vehicle control on a predetermined day post-immunization (e.g., day 3 for prophylactic treatment or upon onset of clinical signs for therapeutic treatment).
-
Administer the compound daily via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, and 5 = moribund or dead.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21-28 post-immunization), euthanize the mice.
-
Collect tissues (e.g., spinal cord, brain) for histological analysis (to assess inflammation and demyelination) and/or immunological analysis (e.g., flow cytometry of immune cell infiltrates).
-
-
Data Analysis:
-
Compare the clinical scores, body weight changes, and histological/immunological parameters between the treatment and vehicle control groups to determine the efficacy of the PDE7 inhibitor.
-
Protocol 4: In Vivo Evaluation of Cognitive Enhancement using the Morris Water Maze (MWM) Test
This protocol describes the use of the MWM test to assess the effects of this compound derivatives on spatial learning and memory in a mouse model of neurodegeneration.[6][7]
Materials:
-
Mice (appropriate model of neurodegeneration or age-related cognitive decline)
-
Morris water maze apparatus (circular pool, escape platform, tracking software)
-
Test compound formulated for in vivo administration
-
Standard animal housing and handling equipment
Procedure:
-
-
Fill the pool with water and make it opaque using non-toxic white paint.
-
Maintain the water temperature at 22-25 °C.
-
Place a submerged escape platform in one of the quadrants of the pool.
-
Ensure consistent extra-maze cues are available for spatial navigation.
-
-
Compound Administration:
-
Administer the test compound or vehicle to the mice daily for a predetermined period before and/or during the behavioral testing.
-
-
Acquisition Phase (Learning):
-
Conduct training trials for 4-5 consecutive days, with 4 trials per day for each mouse.
-
For each trial, place the mouse in the water at one of four randomized starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the tracking software.
-
-
Probe Trial (Memory):
-
24 hours after the last training trial, conduct a probe trial where the escape platform is removed from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latencies and path lengths during the acquisition phase to assess learning.
-
Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.
-
Compare the performance of the compound-treated group with the vehicle-treated group to determine the effect on cognitive function.
-
References
- 1. immunology.kserre.net [immunology.kserre.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
Molecular Docking Protocols for Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies on Thieno[3,2-d]pyrimidin-4(3H)-one derivatives targeting various protein kinases implicated in cancer. The protocols outlined below are designed to be adaptable for different computational chemistry software and specific kinase targets.
Introduction
This compound is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, most notably as a potent inhibitor of various protein kinases.[1] This structural motif serves as a cornerstone for the design of novel anticancer agents.[1] Molecular docking is an indispensable computational tool in this process, offering insights into the binding modes and affinities of these derivatives within the ATP-binding pocket of kinases such as EGFR, VEGFR, and PI3K. Understanding these interactions at a molecular level is crucial for structure-based drug design and the optimization of lead compounds.
Signaling Pathways
To contextualize the role of target kinases, it is essential to understand their position in cellular signaling pathways. Aberrant signaling through these pathways is a hallmark of many cancers.
Experimental Protocols: Molecular Docking
This section provides a generalized yet detailed protocol for performing molecular docking of this compound derivatives against protein kinases.
Software and Resource Requirements
-
Molecular Visualization and Preparation: UCSF Chimera, PyMOL, Discovery Studio Visualizer.
-
Molecular Docking Software: AutoDock Vina (integrated into PyRx), AutoDock 4.2.
-
Protein Structure Database: RCSB Protein Data Bank (PDB).
-
Ligand Structure Database: PubChem, ZINC.
Protocol Workflow
Target Protein Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of the target kinase from the RCSB PDB. It is crucial to select a high-resolution structure, preferably co-crystallized with a known inhibitor.
-
Clean the Structure: Using a molecular visualization tool like Discovery Studio Visualizer or UCSF Chimera, remove all non-essential molecules, including water, ions, and the co-crystallized ligand. If the protein is a homodimer, retain only one chain for the docking simulation.
-
Prepare the Receptor: Use AutoDockTools to add polar hydrogens and assign Kollman charges to the protein. The prepared protein is then saved in the PDBQT format, which is required for AutoDock Vina.
Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of the this compound derivative can be drawn using ChemDraw or downloaded from databases like PubChem.
-
Convert to 3D and Minimize Energy: Convert the 2D structure to a 3D format (e.g., SDF or MOL2). Perform energy minimization using a force field like MMFF94 to obtain a stable conformation.
-
Prepare for Docking: Convert the energy-minimized 3D structure into the PDBQT format using AutoDockTools. This step assigns Gasteiger charges and defines the rotatable bonds.
Grid Box Generation
The grid box defines the three-dimensional space in the active site where the docking algorithm will search for the best binding pose of the ligand.
-
Define the Center: The center of the grid box should be the geometric center of the active site. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center.
-
Set the Dimensions: The size of the grid box should be large enough to accommodate the entire ligand and allow for its rotation and translation. A common starting point is a box of 20 x 20 x 20 Å.
Molecular Docking Simulation
This protocol uses AutoDock Vina, a widely used program for molecular docking.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Run Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log results.log
-
Exhaustiveness Parameter: The exhaustiveness parameter controls the thoroughness of the search. A typical value is 8, but this can be increased for more comprehensive sampling of the conformational space.[2]
Post-Docking Analysis and Visualization
-
Analyze Binding Affinity: The output file from Vina will contain the binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Calculate RMSD: If a co-crystallized ligand was present, the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its crystal structure orientation should be calculated. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.[2][3]
-
Visualize Interactions: Use PyMOL or Discovery Studio Visualizer to analyze the interactions between the best-docked pose of the ligand and the amino acid residues in the active site. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Quantitative Data Summary
The following tables summarize representative quantitative data from molecular docking and biological assays of this compound and related thienopyrimidine derivatives against various kinases.
Table 1: Molecular Docking Scores of Thienopyrimidine Derivatives against Kinases
| Compound Class | Target Kinase | PDB ID | Docking Score (kcal/mol) | Reference |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | 6GQP | -8.3 to -9.1 | [4] |
| Thieno[2,3-d]pyrimidine | EGFR | 5D41 | -7.9 to -8.5 | [4] |
| Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine | ERα | 4XO6 | Not specified | [6] |
| Thienopyrimidine | PI3K | 3DBS | Not specified | [7] |
| Thienopyrimidine | HER-2 | 3PP0 | Not specified | [7] |
Table 2: In Vitro Inhibitory Activity of Thienopyrimidine Derivatives
| Compound Class | Target Kinase/Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | ROCK I | 0.004 | [7] |
| Thieno[2,3-d]pyrimidine | ROCK II | 0.001 | [7] |
| Thieno[2,3-c]pyridine | HSC3 (Head and Neck Cancer) | 10.8 | |
| Thieno[2,3-c]pyridine | T47D (Breast Cancer) | 11.7 | |
| Thieno[2,3-c]pyridine | RKO (Colorectal Cancer) | 12.4 |
Conclusion
The protocols and data presented here provide a robust framework for conducting and interpreting molecular docking studies of this compound derivatives. By combining these computational methods with experimental validation, researchers can accelerate the discovery and development of novel and potent kinase inhibitors for cancer therapy.
References
- 1. Repurposing terfenadine and domperidone for inhibition of apoptotic gene association in colorectal cancer: A system pharmacology approach integrated with molecular docking, MD simulations, and post-MD simulation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciensage.info [sciensage.info]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Antiproliferative Activity of Thieno[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antiproliferative effects.[1][2] Their structural similarity to purine bases allows them to interact with a variety of biological targets, making them promising scaffolds for the development of novel anticancer agents.[2] Several thieno[3,2-d]pyrimidine derivatives have demonstrated significant therapeutic potential by targeting key pathways involved in cancer cell proliferation and survival.[1] For instance, some derivatives are in clinical trials for the treatment of solid cancers.[1]
These application notes provide an overview of the common experimental protocols used to evaluate the antiproliferative activity of thieno[3,2-d]pyrimidine derivatives, along with data on their activity in various cancer cell lines.
Mechanisms of Antiproliferative Activity
The anticancer effects of thieno[3,2-d]pyrimidines are often attributed to their ability to inhibit key enzymes and proteins that regulate cell growth and division. Common mechanisms include:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of many cancers.[3] Certain thieno[3,2-d]pyrimidines have been shown to target CDKs, leading to cell cycle arrest and the inhibition of tumor cell proliferation.[1][3]
-
Tubulin Polymerization Inhibition: Some derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which is essential for cell division.[4] This leads to G2/M phase arrest and apoptosis.[4]
-
Kinase Inhibition: This class of compounds has been found to inhibit various protein kinases involved in carcinogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6][7]
-
Induction of Apoptosis: Many thieno[3,2-d]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[1][5][8] This is often a consequence of cell cycle arrest or the inhibition of key survival pathways.
Commonly Used Cancer Cell Lines
The antiproliferative activity of thieno[3,2-d]pyrimidines has been evaluated against a wide range of human cancer cell lines, including:
-
MCF-7 and MDA-MB-231: Breast adenocarcinoma cell lines.[5][9]
-
HT-29 and HCT-116: Colorectal adenocarcinoma cell lines.[1][6][9]
-
A431, NCI-H1975, Ramos, and SNU-16: Various human cancer cell lines.[10]
-
SKOV3: Ovarian cancer cell line.[4]
Data on Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected thieno[3,2-d]pyrimidine derivatives against various cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 12 | A431 | 1.4 | [10] |
| NCI-H1975 | 1.2 | [10] | |
| Ramos | 0.6 | [10] | |
| SNU-16 | 2.6 | [10] | |
| Compound 13 | SKOV3 | ~0.001 | [4] |
| Compound 25d | SKOV3 | ~0.001 | [4] |
| Compound 3c | MCF-7 | 0.43 - 1.31 | [5] |
| Compound 5b | MCF-7 | 0.43 - 1.31 | [5] |
| Compound 5c | MCF-7 | 0.43 - 1.31 | [5] |
| Compound 9d | MCF-7 | 0.43 - 1.31 | [5] |
| Compound 10 | MCF-7 | 0.43 - 1.31 | [5] |
| Compound 11b | MCF-7 | 0.43 - 1.31 | [5] |
| Compound 13 | MCF-7 | 0.43 - 1.31 | [5] |
| Compound 17f | HCT-116 | 2.80 ± 0.16 | [6] |
| HepG2 | 4.10 ± 0.45 | [6] | |
| Compound 22 | MCF-7 | 11.32 ± 0.32 | [7] |
| HepG2 | 16.66 ± 1.22 | [7] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general experimental workflow for evaluating antiproliferative activity and a simplified signaling pathway for CDK inhibition.
Caption: General experimental workflow for antiproliferative activity evaluation.
Caption: Simplified signaling pathway of CDK inhibition.
Detailed Experimental Protocols
Here are detailed protocols for key experiments used to assess the antiproliferative activity of Thieno[3,2-d]pyrimidines.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12]
Materials:
-
Cancer cell lines
-
Thieno[3,2-d]pyrimidine test compounds
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]
-
Dimethyl sulfoxide (DMSO) or other solubilization solution[12]
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the Thieno[3,2-d]pyrimidine compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).[1][9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[9][12]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][13] Shake the plate for 10-15 minutes to ensure complete solubilization.[13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of total cellular protein content.[15]
Materials:
-
Cancer cell lines
-
Thieno[3,2-d]pyrimidine test compounds
-
Culture medium
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[15] Incubate at 4°C for at least 1 hour.[15]
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.[15] Air-dry the plates completely.[15]
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[15][16]
-
Solubilization: Air-dry the plates again. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]
-
Absorbance Measurement: Shake the plates for about 10 minutes and measure the absorbance at 510 nm or 565 nm.[16][17]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Thieno[3,2-d]pyrimidine derivatives on the cell cycle distribution of cancer cells.[18]
Materials:
-
Cancer cell line
-
Thieno[3,2-d]pyrimidine test compound
-
Phosphate-Buffered Saline (PBS)
-
Ethanol, 70% (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).[18]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.[18]
-
Fixation: Wash the cells with ice-cold PBS.[18] Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[18]
-
Staining: Wash the fixed cells with PBS and centrifuge.[18] Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[18] Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[18]
Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay quantifies the induction of apoptosis by the test compounds.[18]
Materials:
-
Cancer cell line
-
Thieno[3,2-d]pyrimidine test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the test compound as described for the cell cycle analysis.[18]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[18]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[18] Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube.[18] Analyze the stained cells by flow cytometry within 1 hour.[18] Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[18]
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives in Cyclin-Dependent Kinase (CDK) Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has emerged as a promising privileged structure in the design of potent and selective CDK inhibitors. Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against various CDKs, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide an overview of the activity of this compound derivatives, detailed protocols for their evaluation, and visualizations of the underlying biological pathways.
Data Presentation
The following tables summarize the inhibitory activities of representative this compound derivatives against various CDKs and cancer cell lines.
Table 1: Enzymatic Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives against Cyclin-Dependent Kinases
| Compound ID | Target CDK | IC50 (µM) |
| Compound 3 | CDK2 | 0.30 |
| Compound 20 | CDK7 | Potent Inhibition |
Note: The specific IC50 value for compound 20 against CDK7 is not publicly available in the reviewed literature but is described as a potent lead candidate.[1]
Table 2: Anti-proliferative Activity of Thieno[3,2-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Inhibition Rate at 5.0 µM |
| 6e | HeLa | MTT Assay | 0.591 (72h) | 86% (48h) |
| 6e | HT-29 | MTT Assay | - | 81% (48h) |
Note: Compound 6e has been suggested through in silico docking to have a strong binding affinity for CDK2 and CDK5-p35.[2]
Signaling Pathways and Experimental Workflows
CDK Signaling Pathway in Cell Cycle Progression
The cell cycle is orchestrated by the sequential activation and inactivation of CDK-cyclin complexes. This compound derivatives typically exert their effect by competing with ATP for the kinase binding site, thereby inhibiting the phosphorylation of key substrates like the Retinoblastoma protein (Rb).
Caption: Inhibition of the CDK/Rb/E2F signaling pathway.
Experimental Workflow for Evaluating CDK Inhibitors
A typical workflow for the preclinical evaluation of this compound derivatives as CDK inhibitors involves a series of in vitro assays.
Caption: Workflow for inhibitor characterization.
Experimental Protocols
In Vitro Kinase Assay (Biochemical)
This protocol is designed to determine the direct inhibitory effect of a this compound derivative on the enzymatic activity of a specific CDK/cyclin complex.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK7/Cyclin H/MAT1)
-
Kinase substrate (e.g., Histone H1 for CDK2, recombinant Rb protein C-terminal fragment for CDK4/6)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme and Substrate Preparation: Prepare a master mix containing the CDK/cyclin enzyme and the corresponding substrate in kinase assay buffer.
-
Reaction Setup: Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Reaction Initiation: Add the enzyme/substrate master mix to each well. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to identify both competitive and non-competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HeLa, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with the medium containing the test compounds or vehicle control (DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound derivatives on cell cycle distribution.
Materials:
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Cancer cell lines
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Complete cell culture medium
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This compound test compounds dissolved in DMSO
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate the cells on ice for at least 30 minutes or store them at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. The software will generate a histogram of DNA content, allowing for the quantification of the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel CDK inhibitors. The protocols and information provided herein offer a comprehensive guide for researchers to evaluate the potential of these compounds as anticancer agents. Through systematic in vitro characterization, promising lead candidates can be identified for further preclinical and clinical development.
References
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with Thieno[3,2-d]pyrimidin-4(3H)-one derivatives.
Troubleshooting Guides
This section offers practical solutions to specific problems that may arise during your research.
Issue 1: My this compound derivative is poorly soluble in aqueous buffers for in vitro assays.
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Possible Cause: The planar and often lipophilic nature of the thieno[3,2-d]pyrimidine core can lead to strong intermolecular interactions and high crystal lattice energy, resulting in low aqueous solubility.[1]
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Troubleshooting Steps:
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Co-solvents: Attempt to dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with the assay's validity.
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pH Adjustment: If your derivative possesses ionizable functional groups, modifying the pH of the buffer to favor the ionized state can significantly increase solubility.
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Cyclodextrins: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that can enhance the aqueous solubility of the compound.[2]
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Surfactants: The use of surfactants can aid in solubilizing poorly water-soluble compounds by incorporating them into micelles.[3]
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Issue 2: The oral bioavailability of my lead this compound derivative is low in animal models, despite good in vitro activity.
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Possible Causes:
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Low Dissolution Rate: Poor solubility in gastrointestinal fluids limits the rate at which the compound dissolves, a necessary step for absorption.
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First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the liver and small intestine, such as cytochrome P450s, which reduces the amount of active drug reaching systemic circulation.[1]
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Efflux by Transporters: The derivative could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.[1]
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-
Troubleshooting Steps:
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Formulation Strategies:
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Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area of the drug, which can lead to a faster dissolution rate.[3][4][5] Nanosuspensions, which are sub-micron colloidal dispersions of the pure drug, can significantly enhance solubility and bioavailability.[6][7]
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Solid Dispersions: Create a solid dispersion of your compound with a water-soluble polymer (e.g., PVP, PEG, HPMCAS).[8][9][10] This involves dissolving both the compound and the carrier in a common solvent and then removing the solvent, or by melting the carrier with the drug.[8][11]
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Lipid-Based Formulations: For highly lipophilic derivatives, consider lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[3][4]
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Chemical Modification (Prodrugs):
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Issue 3: I am observing precipitation of my this compound derivative when moving from a stock solution in organic solvent to an aqueous medium.
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Possible Cause: The compound is "crashing out" of solution as the solvent composition changes to one in which it is less soluble.
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Troubleshooting Steps:
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Slower Addition: Add the stock solution to the aqueous medium slowly and with vigorous stirring to allow for better dispersion.
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Use of Stabilizers: Incorporate stabilizers such as polymers or surfactants in the aqueous medium to help maintain the compound in a supersaturated state or as a fine suspension.
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Formulation as a Nanosuspension: Preparing a nanosuspension can prevent precipitation and improve stability in aqueous media.[6]
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Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the solubility of this compound derivatives?
There are two main approaches:
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Chemical Modification: This involves altering the chemical structure of the molecule itself.
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Introduction of Polar Groups: Adding polar functional groups like alcohols, ketones, or substituted amines can improve aqueous solubility.[17]
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Prodrugs: Creating a bioreversible derivative (prodrug) by attaching a polar moiety can enhance solubility.[12][13][15]
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Salt Formation: For derivatives with acidic or basic centers, forming a salt can dramatically increase solubility and dissolution rate.[4][5]
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Formulation Development: This focuses on the drug delivery system without changing the active molecule.
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Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[3][4]
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Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level.[8][9][10]
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Use of Excipients: Employing co-solvents, surfactants, cyclodextrins, and lipids to enhance solubilization.[3][4][5]
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Q2: How can I predict which solubilization strategy will be most effective for my specific this compound derivative?
A systematic approach is recommended:
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Physicochemical Characterization: Determine properties like pKa, logP, melting point, and crystal form. This will help you understand the underlying causes of poor solubility.
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Early Formulation Screening: Test the solubility of your compound in a variety of simple formulations, including different pH buffers, co-solvents, and solutions containing cyclodextrins or surfactants.
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Consider the Desired Route of Administration: The choice of strategy will be influenced by whether the final product is intended for oral, intravenous, or other routes of administration.
Q3: Are there any specific chemical modifications to the this compound scaffold that have been shown to improve solubility?
While specific data for the this compound core is limited in the provided search results, a study on the related thieno[2,3-b]pyridine scaffold showed that replacing the sulfur atom with nitrogen and attaching a morpholine moiety increased water solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL).[2] However, this modification also significantly reduced the anti-cancer activity of the compound.[2] This highlights the critical need to balance solubility improvements with maintaining biological activity.
Data Presentation
Table 1: Solubility Improvement of a Thieno[2,3-b]pyridine Derivative
| Parameter | Unformulated Derivative | Polymer Nanoparticle Formulation | Fold Improvement | Reference |
| Water Solubility | 1.2 µg/mL | 1.3 mg/mL | ~1083 | [1][2] |
| IC50 (BxPC-3 cells) | 2.5 µg/mL (6.48 µM) | 0.5 µg/mL (1.30 µM) | 5 | [1][2] |
Note: Data is for a thieno[2,3-b]pyridine derivative, a structurally related scaffold.
Experimental Protocols
1. Kinetic Solubility Measurement by Shake-Flask Method
This method provides a reliable measure of the thermodynamic solubility of a compound.[18]
-
Materials:
-
This compound derivative
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Add an excess amount of the compound to a vial. The presence of undissolved solid should be visible.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.
-
2. Preparation of a Solid Dispersion by Solvent Evaporation Method
This is a common technique to prepare amorphous solid dispersions.[8][11]
-
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) that dissolves both the drug and the carrier.
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Dissolve a specific ratio of the drug and the carrier in the organic solvent.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A solid film or mass will be formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid can be ground and sieved to obtain a powder of uniform particle size.
-
Visualizations
Caption: Workflow for improving the solubility of this compound derivatives.
Caption: Logical relationships in addressing poor solubility of drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. japsonline.com [japsonline.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines[v1] | Preprints.org [preprints.org]
- 12. Prodrug Strategies for Critical Drug Developability Issues: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. mdpi.com [mdpi.com]
- 15. Prodrug strategies for antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
"optimizing reaction conditions for Thieno[3,2-d]pyrimidinone synthesis"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Thieno[3,2-d]pyrimidinone derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of Thieno[3,2-d]pyrimidinones?
A1: The most prevalent synthetic routes for Thieno[3,2-d]pyrimidinones commence with 3-amino-thiophene-2-carboxylate derivatives.[1] These serve as the key synthons for the subsequent cyclization to form the pyrimidinone ring.
Q2: What are the typical cyclization reagents used to form the Thieno[3,2-d]pyrimidinone core?
A2: Common methods for cyclizing 3-amino-thiophene-2-carboxylate derivatives involve the use of one-carbon sources.[1] These can include reagents like formic acid, triethyl orthoformate, or a primary amine.[1] Another frequently employed method is the condensation with lactams in the presence of phosphorus oxychloride (POCl₃).[1]
Q3: How can I synthesize the 3-amino-thiophene-2-carboxylate starting material?
A3: A widely used method for the synthesis of 3-amino-thiophene-2-carboxylates is the Gewald reaction. This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as morpholine or triethylamine.
Q4: What are some common applications of Thieno[3,2-d]pyrimidinone derivatives?
A4: Thieno[3,2-d]pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as anticancer agents, kinase inhibitors (e.g., PI3K, VEGFR-2), and for their potential in treating various other diseases.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Thieno[3,2-d]pyrimidinones.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Thieno[3,2-d]pyrimidinone | Suboptimal reaction solvent. | The choice of solvent significantly impacts the reaction yield. Dichloroethane (DCE) has been shown to provide higher yields compared to dichloromethane (DCM) or toluene in certain reactions.[1] Consider screening different solvents to find the optimal one for your specific substrates. |
| Inappropriate reaction temperature. | Reaction temperature is a critical parameter. For instance, in a solvent-free reaction with POCl₃, increasing the temperature from 100 °C to 140 °C can improve the yield, although it may complicate the workup.[1] | |
| Difficult Product Isolation/Purification | Complex workup procedure from solvent-free reactions. | While solvent-free reactions can offer high yields, they may lead to challenging product isolation. Using a solvent like DCE can simplify the workup process.[1] |
| Presence of unreacted starting materials or side products. | Standard purification techniques such as silica gel column chromatography or recrystallization are often effective. Common solvent systems for column chromatography include mixtures of n-hexane and ethyl acetate.[4] Recrystallization can be performed from solvents like ethanol or acetonitrile.[5] | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using thin-layer chromatography (TLC). While the product may form quickly, extending the reaction time (e.g., from a few minutes to 3-4 hours) can maximize the yield.[1] |
| Inactive reagents. | Ensure that reagents like POCl₃ are fresh and handled under anhydrous conditions to prevent decomposition. | |
| Formation of Side Products | Undesired side reactions due to reactive intermediates. | The choice of reaction conditions can influence the formation of side products. Carefully controlling the temperature and the rate of addition of reagents can minimize unwanted reactions. |
| Impurities in the starting 3-amino-thiophene-2-carboxylate. | Ensure the purity of the starting thiophene derivative. It can be purified by recrystallization or column chromatography before use. |
Data Presentation
Optimization of Annulation Conditions for a Model Reaction
The following table summarizes the optimization of reaction conditions for the annulation of a 3-amino-thiophene-2-carboxylate derivative (3a) to form the corresponding Thieno[3,2-d]pyrimidinone (5a) using POCl₃.
| Entry | Substrate | Cyclization Conditions | Product | Yield (%) |
| 1 | 3a | POCl₃, DCM, 45 °C, 5 h | 5a | 42 |
| 2 | 3a | POCl₃, DCE, 80 °C, 2 h | 5a | 79 |
| 3 | 3a | POCl₃, Dioxane, 100 °C, 8 h | 5a | 77 |
| 4 | 3a | POCl₃, Toluene, 120 °C, 20 h | 5a | 28 |
| 5 | 3a | POCl₃, solvent-free, 100 °C, 3 h | 5a | 68 |
| 6 | 3a | POCl₃, solvent-free, 140 °C, 2 h | 5a | 81 |
Data adapted from a study on the synthesis of tricyclic thieno[3,2-d]pyrimidinones.[1]
Experimental Protocols
Protocol 1: Synthesis of a Tricyclic Thieno[3,2-d]pyrimidinone
This protocol describes the cyclization of a 3-amino-thiophene-2-carboxylate synthon with a lactam using phosphorus oxychloride.
Materials:
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3-amino-thiophene-2-carboxylate synthon (e.g., 3a)
-
2-Pyrrolidone (or other suitable lactam)
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Phosphorus oxychloride (POCl₃)
-
Dichloroethane (DCE)
Procedure:
-
To a solution of the 3-amino-thiophene-2-carboxylate synthon and 2-pyrrolidone in dichloroethane (DCE), add phosphorus oxychloride (POCl₃) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired Thieno[3,2-d]pyrimidinone.
Protocol 2: One-Pot Synthesis of Thieno[3,2-d]pyrimidin-thiones
This protocol outlines a one-pot synthesis of thieno[3,2-d]pyrimidin-thiones from 3-amino-thiophene-2-carboxylate synthons.
Materials:
-
3-amino-thiophene-2-carboxylate synthon (e.g., 3a-e)
-
Lactam
-
Phosphorus oxychloride (POCl₃)
-
Dioxane
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Lawesson's reagent
Procedure:
-
Condense the 3-amino-thiophene-2-carboxylate synthon with a lactam and POCl₃ in dioxane.
-
Heat the mixture and stir for 3-4 hours to form the intermediate Thieno[3,2-d]pyrimidinone.
-
To the same reaction mixture, add Lawesson's reagent.
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Continue to heat and stir for an additional 2-3 hours.
-
After the reaction is complete, cool the mixture and work up as described in Protocol 1.
-
Purify the resulting thione derivative.[1]
Visualizations
Experimental Workflow for Thieno[3,2-d]pyrimidinone Synthesis
Caption: General workflow for the synthesis of Thieno[3,2-d]pyrimidinones.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming challenges in the synthesis of Thieno[3,2-d]pyrimidines"
Welcome to the technical support center for the synthesis of Thieno[3,2-d]pyrimidines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Thieno[3,2-d]pyrimidines, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I experiencing low yields in the initial cyclization step to form the Thieno[3,2-d]pyrimidine core?
Potential Causes & Solutions:
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Suboptimal Reaction Conditions: The efficiency of the cyclization of 3-amino-thiophene-2-carboxylate derivatives is highly dependent on the reaction conditions.[1][2] Initial attempts using phosphorus oxychloride (POCl₃) in dichloromethane (DCM) at reflux may result in lower yields.[2]
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Inefficient One-Carbon Source: The choice of the one-carbon source for cyclization is crucial.[1]
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Degradation of Starting Material: The 3-amino-thiophene-2-carboxylate starting material can be sensitive to prolonged exposure to harsh acidic or basic conditions.
-
Solution: Ensure the starting material is pure and dry. Minimize reaction times where possible and consider using milder cyclization reagents.
-
Question 2: I am observing the formation of significant side products during my reaction. How can I improve the selectivity?
Potential Causes & Solutions:
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Competing Reaction Pathways: Depending on the substituents on the thiophene ring and the reaction conditions, alternative cyclization or side reactions can occur.
-
Solution: Careful control of the reaction temperature is critical. Stepwise addition of reagents can also help to control the reaction profile and minimize the formation of undesired products. The use of microwave irradiation has been shown to improve selectivity in some cases by providing rapid and uniform heating.[3][4]
-
-
Reactive Intermediates: The formation of highly reactive intermediates can lead to polymerization or other side reactions.
-
Solution: Running the reaction at a lower concentration (higher dilution) can sometimes disfavor intermolecular side reactions. Additionally, ensuring an inert atmosphere (e.g., under nitrogen or argon) can prevent oxidation of sensitive intermediates.
-
Question 3: I am facing difficulties in purifying my final Thieno[3,2-d]pyrimidine product. What are the recommended purification techniques?
Potential Causes & Solutions:
-
Similar Polarity of Product and Impurities: Byproducts or unreacted starting materials may have similar polarities to the desired product, making separation by standard column chromatography challenging.
-
Solution:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
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Chromatography Optimization: If column chromatography is necessary, experiment with different solvent gradients (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. Using a high-performance liquid chromatography (HPLC) system can offer superior resolution for difficult separations.
-
Trituration: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of Thieno[3,2-d]pyrimidines?
The most prevalent starting materials are derivatives of 3-amino-thiophene-2-carboxylate.[1] These can be synthesized in two steps from substituted aldehydes or ketones.[1] The initial step involves the formation of substituted chloronitriles, followed by reaction with methyl 2-mercaptoacetate under basic conditions to yield the target 3-amino-thiophene-2-carboxylates with good yields (85–91%).[1]
Q2: What are some of the key synthetic strategies for constructing the Thieno[3,2-d]pyrimidine ring system?
The most common approach involves the cyclization of a 3-amino-thiophene-2-carboxylate derivative with a one-carbon source.[1] This can be achieved through various methods, including:
-
Gould-Jacobs Reaction: This classic method for quinoline synthesis can be adapted for Thieno[3,2-d]pyrimidines, typically involving the reaction of an aminothiophene with a malonic ester derivative followed by thermal cyclization.[5]
-
Reaction with Formic Acid or Triethyl Orthoformate: These reagents serve as a source of the C4 carbon of the pyrimidine ring.[1]
-
Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA): This reagent can be used to form an intermediate that is then cyclized, often under microwave conditions, to afford the thieno[3,2-d]pyrimidin-4-one.[3][4]
-
Condensation with Lactams: In the presence of POCl₃, 3-amino-thiophene-2-carboxylates can be condensed with lactams to form tricyclic thieno[3,2-d]pyrimidinones.[2]
Q3: Are there any one-pot synthesis methods available for Thieno[3,2-d]pyrimidines?
Yes, one-pot syntheses have been developed to improve efficiency. For instance, tricyclic thieno[3,2-d]pyrimidin-thiones can be synthesized in a one-pot reaction. This involves the initial condensation of 3-amino-thiophene-2-carboxylates with lactams and POCl₃, followed by the addition of Lawesson's reagent to the same reaction mixture to yield the corresponding thiones in high yields (88–99%).[2]
Q4: How can I introduce substituents at the 4-position of the Thieno[3,2-d]pyrimidine core?
The 4-position can be functionalized through nucleophilic aromatic substitution (SNAr) reactions.[6][7] A common strategy involves the conversion of a 4-oxo group to a 4-chloro group using a chlorinating agent like POCl₃.[6] The resulting 4-chloro-thieno[3,2-d]pyrimidine is a versatile intermediate that can react with various nucleophiles such as amines, alcohols, and thiols to introduce a wide range of substituents.[6][7]
Data Presentation
Table 1: Comparison of Cyclization Conditions for Thieno[3,2-d]pyrimidinone Synthesis
| Entry | Starting Material | Reagent/Conditions | Solvent | Yield (%) | Reference |
| 1 | 3-amino-thiophene-2-carboxylate | 2-pyrrolidone, POCl₃, reflux | DCM | 42 | [2] |
| 2 | 3-amino-thiophene-2-carboxylate | 2-pyrrolidone, POCl₃, 80 °C | DCE | up to 97 | [1][2] |
| 3 | Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate | DMF-DMA, EtOH, microwave (100 °C) | EtOH | 98 | [3][4] |
Table 2: Yields of 4-Substituted Thieno[3,2-d]pyrimidines via Nucleophilic Substitution
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 4-chloro-thieno[3,2-d]pyrimidine | Sodium Ethylate | EtOH, 60 °C | 4-ethoxy-thieno[3,2-d]pyrimidine | 86 | [6] |
| 4-chloro-thieno[3,2-d]pyrimidine | Sodium Methanolate | MeOH, 60 °C | 4-methoxy-thieno[3,2-d]pyrimidine | 88 | [6] |
| 4-chloro-thieno[3,2-d]pyrimidine | Phenol derivative | K₂CO₃, DMF, 130 °C | 4-aryloxy-thieno[3,2-d]pyrimidine | 54-88 | [6] |
| 4-chloro-thieno[3,2-d]pyrimidine | Thiophenol derivative | K₂CO₃, DMF, 30 °C | 4-arylthio-thieno[3,2-d]pyrimidine | 54-88 | [6] |
| 4-chloro-thieno[3,2-d]pyrimidine | Aliphatic amine | Base, EtOH, reflux | 4-amino-thieno[3,2-d]pyrimidine | 51-77 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-thiophene-2-carboxylate Derivatives [1]
-
Synthesis of Substituted Chloronitriles: To a solution of the appropriate aldehyde or ketone in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chloronitrile.
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Synthesis of 3-Amino-thiophene-2-carboxylates: To a solution of the substituted chloronitrile in a suitable solvent (e.g., methanol), add methyl 2-mercaptoacetate and a base such as sodium methoxide (NaOMe). Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. After cooling, pour the mixture into water and collect the precipitated solid by filtration. Wash the solid with water and dry to afford the desired 3-amino-thiophene-2-carboxylate.
Protocol 2: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one using DMF-DMA [3][4]
-
To a solution of the methyl 3-amino-thiophene-2-carboxylate derivative in ethanol (EtOH), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture under microwave irradiation at 100 °C for 15 minutes.
-
The intermediate, methyl 3-dimethyl-aminomethylidene-amino-thiophene-2-carboxylate, is formed in high yield and can often be used in the next step without further purification.
-
Add dimethylformamide (DMF) to the intermediate and heat the mixture under microwave irradiation at 100 °C for 15 minutes to effect cyclization.
-
After cooling, the product can be isolated by filtration or after removal of the solvent and purification by recrystallization or column chromatography.
Protocol 3: One-Pot Synthesis of Tricyclic Thieno[3,2-d]pyrimidin-thiones [2]
-
In a round-bottom flask, dissolve the 3-amino-thiophene-2-carboxylate derivative and a cyclic lactam in dioxane.
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Add phosphorus oxychloride (POCl₃) and stir the mixture for 3-4 hours. Monitor the formation of the intermediate thieno[3,2-d]pyrimidinone by TLC.
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Once the formation of the intermediate is complete, add Lawesson's reagent to the reaction mixture.
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Reflux the mixture for an additional 2-3 hours.
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After cooling, quench the reaction with water and extract the product with a suitable organic solvent.
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Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography to obtain the desired thieno[3,2-d]pyrimidin-thione.
Mandatory Visualizations
Caption: General synthetic workflow for Thieno[3,2-d]pyrimidines.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thieno[3,2-d]pyrimidin-4(3H)-one Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Thieno[3,2-d]pyrimidin-4(3H)-one products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Column Chromatography | The product is highly polar and is sticking to the silica gel. | Add a small percentage of a more polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to improve recovery.[1] |
| The compound is partially soluble in the elution solvent. | Ensure the chosen eluent system provides good solubility for your compound while allowing for separation. | |
| The compound is volatile. | Concentrate the fractions under reduced pressure at a lower temperature. | |
| Poor Separation of Product from Impurities via Column Chromatography | The chosen eluent system is not optimal. | Systematically vary the polarity of the eluent. A common starting point is a mixture of n-hexane and ethyl acetate.[2] For more polar compounds, dichloromethane/methanol can be effective.[3] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels to prevent poor separation.[1] | |
| The sample was loaded incorrectly. | Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.[1] | |
| Product Crashes Out During Column Chromatography | The compound has low solubility in the eluent. | Choose a solvent system in which your compound is more soluble. Pre-adsorbing the crude material onto a small amount of silica gel before loading can also help. |
| Oily Product Obtained After Purification | Residual solvent is present. | Dry the product under high vacuum for an extended period. |
| The product itself is an oil at room temperature. | This can be inherent to the compound's structure. Confirm purity using analytical techniques like NMR and LC-MS.[2] | |
| Recrystallization Fails to Yield Crystals | The solvent is not appropriate. | Test a range of solvents or solvent mixtures to find a system where the compound is soluble at high temperatures but poorly soluble at low temperatures. Ethanol and acetonitrile have been used for thienopyrimidine derivatives.[4][5] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. | |
| Impurities are inhibiting crystallization. | Attempt to purify the compound further by another method, such as column chromatography, before recrystallization. | |
| Persistent Impurity Detected by NMR/LC-MS | The impurity has similar polarity to the product. | Try a different purification technique. For example, if column chromatography fails, attempt recrystallization or preparative HPLC.[4] |
| The impurity is a starting material or reagent. | Ensure the reaction has gone to completion and that all reagents are quenched and removed during the workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound products?
A1: Silica gel column chromatography is the most frequently reported method for the purification of this compound derivatives.[2][3] The choice of eluent is crucial and is typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate.
Q2: My product is a solid. Can I just recrystallize it instead of running a column?
A2: Recrystallization can be an effective purification method if a suitable solvent is found and the impurities have significantly different solubility profiles.[4][5] However, if the impurities are structurally very similar to the product, column chromatography will likely be necessary for complete purification.
Q3: What are some common solvent systems for column chromatography of these compounds?
A3: Based on literature, common solvent systems include varying ratios of n-hexane/ethyl acetate and dichloromethane/methanol.[2][3] For basic compounds, adding a small amount of triethylamine (~0.1%) to the eluent can improve peak shape and recovery.[1]
Q4: How can I remove inorganic salts from my crude product?
A4: Inorganic salts, often from reagents like potassium carbonate, can typically be removed by dissolving the crude product in an organic solvent like dichloromethane or ethyl acetate, washing with water and brine, and then drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating.[2][6]
Q5: What is trituration and when should I use it?
A5: Trituration involves washing a solid crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can be a quick and effective method for removing minor, more soluble impurities. Diethyl ether or a mixture of diethyl ether and petroleum ether has been used for purifying this compound products.[2]
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the chosen non-polar solvent (e.g., n-hexane). The silica gel is allowed to settle, and excess solvent is drained to the top of the silica bed.[1]
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Sample Loading: The crude this compound product is dissolved in a minimal amount of the chromatography solvent or a slightly more polar solvent (e.g., dichloromethane). This solution is then carefully applied to the top of the silica gel bed.[1]
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Elution: The column is eluted with a pre-determined solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
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Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
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Concentration: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound derivative.
General Protocol for Recrystallization
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Solvent Selection: The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol or acetonitrile).[4][5]
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Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.
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Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
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Isolation of Crystals: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum.
Data Presentation
Table 1: Examples of Column Chromatography Conditions for this compound Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| Substituted 3-benzyl-6-phenylthis compound | Silica Gel | n-hexane/Ethyl Acetate (60:40) | [2] |
| Substituted 2,6-diphenylthis compound | Silica Gel | n-hexane/Ethyl Acetate (70:30) | [2] |
| 2-tert-butylamino-6-(4-hydroxybut-1-yn-1-yl)this compound | Silica Gel | Dichloromethane/Methanol (100:0 to 97:3) | [3] |
| N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | Silica Gel | Hexane/Ethyl Acetate (9:1 then 8:2) | [4] |
Table 2: Examples of Recrystallization and Trituration Solvents
| Compound Type | Technique | Solvent(s) | Reference |
| 4-Substituted Thieno[3,2-d]pyrimidines | Recrystallization | Acetonitrile (ACN) | [4] |
| Pyrido[3',2':4,5]thieno[2,3-d]pyrimidine derivative | Recrystallization | Ethanol | [5] |
| 3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)this compound | Trituration | Diethyl ether/Petroleum ether | [2] |
| 8-Bromo-3-(3-methoxybenzyl)quinazolin-4(3H)-one (structurally related) | Trituration | Diethyl ether | [2] |
Visualizations
Caption: General purification workflow for this compound products.
Caption: Troubleshooting logic for purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3’,2’:4,5]Thieno[2,3-d] Pyrimidines Derivative [scirp.org]
- 6. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yield in Thieno[3,2-d]pyrimidine reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thieno[3,2-d]pyrimidines, specifically focusing on issues related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial Gewald reaction to form the 2-aminothiophene precursor is giving a low yield. What are the common causes and how can I optimize it?
A1: Low yields in the Gewald reaction, a crucial first step for many thieno[3,2-d]pyrimidine syntheses, can often be attributed to suboptimal reaction conditions or reagent quality. The Gewald reaction is a one-pot multicomponent reaction involving an α-methylene ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2][3]
Troubleshooting Steps:
-
Base Catalyst: The choice and amount of the basic catalyst are critical. Morpholine, piperidine, or triethylamine are commonly used.[4][5] An insufficient amount of base can lead to an incomplete reaction. Conversely, too much base can promote side reactions. It is advisable to start with catalytic amounts and optimize from there.
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Solvent: Polar solvents like ethanol or dimethylformamide (DMF) are generally preferred as they facilitate the dissolution of reactants and intermediates.[4]
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Temperature: The reaction is often carried out at room temperature or with gentle heating.[5][6] If the yield is low at room temperature, a modest increase in temperature (e.g., to 40-50°C) might improve the reaction rate and yield. However, excessive heat can lead to decomposition and side product formation.
-
Reactant Purity: Ensure the purity of your starting materials, especially the ketone/aldehyde and the activated nitrile. Impurities can interfere with the reaction.
-
Sulfur Quality: Use finely powdered elemental sulfur to ensure good dispersion in the reaction mixture.
A general workflow for troubleshooting the Gewald reaction is presented below:
Caption: Troubleshooting workflow for low yields in the Gewald reaction.
Q2: The cyclization step to form the thieno[3,2-d]pyrimidine ring is inefficient. How can I improve the yield?
A2: The cyclization of the 2-aminothiophene intermediate is a critical step where yields can often be improved through careful optimization of the cyclizing agent, solvent, and temperature. Common cyclizing agents include phosphorus oxychloride (POCl₃), formic acid, and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[7][8][9]
Troubleshooting and Optimization Strategies:
-
Choice of Cyclizing Agent: The choice of cyclizing agent depends on the desired substitution pattern on the pyrimidine ring. For the synthesis of thieno[3,2-d]pyrimidinones, POCl₃ is frequently used.[7] For unsubstituted thieno[3,2-d]pyrimidines, formic acid or triethyl orthoformate are common choices.[8]
-
Solvent and Temperature: The reaction conditions, particularly solvent and temperature, have a significant impact on the yield. For instance, in a study synthesizing tricyclic thieno[3,2-d]pyrimidinones, changing the solvent from dichloromethane (DCM) at 45°C to dichloroethane (DCE) at 80°C increased the yield from 42% to 79%.[7] It is crucial to explore different solvents and temperature ranges to find the optimal conditions for your specific substrate.
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to the formation of degradation products.
Quantitative Data on Cyclization Optimization:
| Entry | Substrate | Cyclization Conditions | Product | Yield (%) | Reference |
| 1 | 3a | POCl₃, DCM, 45 °C, 5 h | 5a | 42 | [7] |
| 2 | 3a | POCl₃, DCE, 80 °C, 2 h | 5a | 79 | [7] |
| 3 | 11a,b | HCOOH, Microwave | 18a,b | 76-98 | [8][9] |
| 4 | 18a,b | POCl₃, Microwave | 19a,b | 98-99 | [8][9] |
Experimental Protocol for Cyclization with POCl₃:
A solution of the 3-amino-thiophene-2-carboxylate intermediate in dichloroethane (DCE) is treated with phosphorus oxychloride (POCl₃). The reaction mixture is heated to reflux (approximately 80°C) and stirred for 2 hours. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is cooled, and the excess POCl₃ is carefully quenched. The product is then isolated through extraction and purified by recrystallization or column chromatography.[7]
Caption: Optimized cyclization pathway to a thieno[3,2-d]pyrimidinone.
Q3: I am observing multiple spots on my TLC plate after the reaction, leading to a low yield of the desired product. What are the likely side reactions?
A3: The formation of multiple products, indicating side reactions, is a common issue. The nature of these side products depends on the specific reaction conditions and substrates used.
Potential Side Reactions:
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Dimerization: 2-aminothiophenes can sometimes undergo self-condensation or dimerization, especially under harsh conditions.
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Incomplete Cyclization: If the cyclization reaction does not go to completion, you will observe both the starting aminothiophene and the desired thieno[3,2-d]pyrimidine.
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Over-reaction or Degradation: In the presence of strong acids or bases at high temperatures, both the starting materials and the product can degrade. For instance, in substitutions on the 4-chloro-thieno[3,2-d]pyrimidine core, purification difficulties can lead to low to moderate yields.[10]
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Formation of Isomers: Depending on the substituents and reaction conditions, there might be a possibility of forming isomeric products.
Troubleshooting Steps:
-
Purification: Careful purification by column chromatography or recrystallization is often necessary to isolate the desired product from byproducts. Sometimes, a sequence of purification steps is required.
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Reaction Monitoring: Closely monitor the reaction using TLC to identify the point of maximum product formation before significant byproduct formation occurs.
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Milder Conditions: If side reactions are prevalent, consider using milder reaction conditions (lower temperature, shorter reaction time, or a less reactive catalyst/reagent).
Q4: My final product is difficult to purify, resulting in a significant loss of yield. What are some effective purification strategies?
A4: Purification of thieno[3,2-d]pyrimidine derivatives can be challenging due to their often-polar nature and potential for low solubility in common organic solvents.
Purification Strategies:
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Recrystallization: This is the preferred method if a suitable solvent system can be found. Common solvents for recrystallization of thieno[3,2-d]pyrimidines include acetonitrile (ACN), ethanol, or mixtures of solvents like ethyl acetate/hexane.[10]
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Column Chromatography: Silica gel column chromatography is widely used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can be effective in separating the desired product from impurities.
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Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this may not be practical for large-scale synthesis.[10]
-
Trituration: Suspending the crude product in a solvent in which the desired compound is sparingly soluble while the impurities are soluble can be an effective purification technique.
Experimental Protocol for Purification by Recrystallization:
The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., acetonitrile). The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[10]
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. scielo.br [scielo.br]
- 7. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Potency of Thieno[3,2-d]pyrimidin-4(3H)-one Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the potency of Thieno[3,2-d]pyrimidin-4(3H)-one inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Optimization
Q1: My initial this compound lead compound shows low potency. What are the primary structural modification strategies to enhance its activity?
A1: Enhancing the potency of this compound inhibitors typically involves a systematic exploration of its structure-activity relationship (SAR). Key strategies include:
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Substitution at the N-3 position: The substituent at the N-3 position of the pyrimidinone ring is often crucial for activity. For instance, in the development of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, modifications at this position have been explored.[1]
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Substitution at the C-2 and C-6 positions: These positions on the thieno[3,2-d]pyrimidine core are amenable to modification and can significantly influence potency and selectivity. For example, introducing a 4-pyridylamino group at the C-2 position and a 3-piperidine moiety at the C-7 position has been shown to enhance PDE7 inhibitory activity.[2]
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Scaffold Hopping: Consider replacing the thieno[3,2-d]pyrimidine core with a bioisosteric ring system. However, be aware that this can lead to a decrease in potency, as observed when switching from a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione to a thieno[2,3-d]pyrimidin-4(1H)-one scaffold for MIF2 tautomerase inhibitors.[3]
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Introduction of Functional Groups: The addition of specific functional groups can lead to new interactions with the target protein. For example, incorporating a hydroxamic acid moiety can transform thieno[3,2-d]pyrimidines into potent HDAC inhibitors.[4]
Q2: I am encountering low yields during the synthesis of the this compound core. What are some common synthetic pitfalls and how can I address them?
A2: Low yields in the synthesis of the thieno[3,2-d]pyrimidine core can arise from several factors. Here are some troubleshooting tips based on established synthetic routes:
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Starting Material Quality: Ensure the purity of your starting materials, such as substituted 3-aminothiophene-2-carboxylates or carboxamides. Impurities can interfere with cyclization reactions.
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Cyclization Conditions: The cyclization step to form the pyrimidinone ring is critical. Common methods involve reacting the 3-aminothiophene precursor with a one-carbon source like formic acid or triethyl orthoformate.[5] Optimization of reaction temperature, time, and reagents is crucial. For example, microwave irradiation has been used to efficiently synthesize related quinazolinones.[1]
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Alternative Routes: If a particular synthetic route is problematic, consider alternative strategies. For instance, a multi-step procedure starting from methyl 3-amino-5-(3-methoxyphenyl)- thiophene-2-carboxylate has been successfully used.[1] Sequential reactions like aromatic nucleophilic substitution (SNAr) followed by Suzuki coupling can also be employed to build diversity.[6]
Experimental Assays & Data Interpretation
Q3: How do I select the appropriate assay to evaluate the potency of my this compound inhibitors?
A3: The choice of assay depends on the biological target of your inhibitors. Here are some examples:
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Enzyme Inhibition Assays: For enzyme targets, direct inhibition assays are standard. For instance, to assess 17β-HSD2 inhibitors, placental enzymes can be used, and the percentage of inhibition is measured.[1] For sirtuin inhibitors, a common method involves pre-incubating the compound with the enzyme (e.g., SIRT1, SIRT2, or SIRT3) followed by the addition of a peptide substrate and NAD+.[7]
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Cell-Based Assays: To evaluate the effect of your compounds in a cellular context, various cell-based assays are employed. For anticancer agents, cytotoxicity is often assessed using MTT assays on human cancer cell lines like HeLa, HT-29, MCF-7, HCT-116, and PC-3.[4][5][8]
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Target Engagement Assays: To confirm that your inhibitor is interacting with its intended target within cells, techniques like cellular thermal shift assays (CETSA) or specific reporter assays for downstream signaling pathways can be utilized. For example, to study inhibitors of the PI3K/Akt pathway, you could measure the phosphorylation levels of Akt.[9]
Q4: My inhibitor is potent in an enzyme assay but shows poor activity in cell-based assays. What could be the reason?
A4: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
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Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
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Low Solubility: Poor aqueous solubility can limit the effective concentration of the compound in the cell culture medium. For example, a potent MIF2 tautomerase inhibitor showed limited applicability in cell-based assays due to poor solubility.[3] Strategies to improve solubility include introducing polar groups or breaking planarity.[3]
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Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein.
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Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form.
Data Presentation
Table 1: Inhibitory Potency of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives against MIF2 Tautomerase
| Compound | Substitution (R) | IC50 (µM) ± SD |
| 3a (R110) | - | 15 ± 0.8 |
| 3b | Bromo | 7.2 ± 0.6 |
| 7h | 3'-CF3 on phenyl | 1.7 ± 0.1 |
| 5c | (naphthalen-1-yl)methyl | 0.8 ± 0.1 |
Data extracted from a study on MIF2 tautomerase inhibitors.[3]
Table 2: Anticancer Activity of Thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidine Derivatives against MCF-7 Cell Line
| Compound | Substitution | IC50 (µM) ± SD |
| 10b | 2-(4-bromophenyl)triazole | 19.4 ± 0.22 |
| 10e | 2-(anthracen-9-yl)triazole | 14.5 ± 0.30 |
| Doxorubicin | (Reference Drug) | 40.0 ± 3.9 |
Data from a study on novel anti-cancer agents.[8]
Experimental Protocols
Protocol 1: General Procedure for SIRT1/2/3 Inhibition Assay
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Pre-incubate the test compound (1 µL in DMSO) with the respective sirtuin enzyme (SIRT1, SIRT2, or SIRT3) in a reaction buffer for 20 minutes.
-
Initiate the reaction by adding a Trp 5-mer peptide substrate and NAD+ at their respective KM concentrations.
-
Allow the reaction to proceed for 30 minutes.
-
Quench the reaction by adding a stop buffer containing nicotinamide and formic acid.
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Analyze the results to determine the IC50 value.[7]
Protocol 2: Synthesis of 4-Arylether-thieno[3,2-d]pyrimidines
-
Dissolve the appropriate phenol and K2CO3 in DMF and stir the mixture for 15 minutes.
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Add the starting 4-chloro-thieno[3,2-d]pyrimidine derivative to the reaction mixture.
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Heat the mixture at 130 °C for 3 hours.
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After cooling, pour the reaction mixture into water.
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Extract the aqueous layer with EtOAc.
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Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under vacuum to obtain the product.[10]
Visualizations
Caption: A generalized experimental workflow for the synthesis and evaluation of this compound inhibitors.
Caption: A simplified diagram illustrating the inhibition of the PI3K/Akt signaling pathway by a Thienopyrimidine derivative.
References
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Thieno[3,2-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for identifying, troubleshooting, and mitigating off-target effects associated with Thieno[3,2-d]pyrimidine compounds. Given that this scaffold is common in kinase inhibitors, the following information focuses on strategies to ensure that observed experimental outcomes are a direct result of on-target activity.[1]
Frequently Asked Questions (FAQs)
Q1: My Thieno[3,2-d]pyrimidine compound induces a cellular phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the known function of its primary target. What is the likely cause?
A1: This is a classic sign of a potential off-target effect. The Thieno[3,2-d]pyrimidine scaffold, often used to target the ATP-binding pocket of kinases, can interact with multiple kinases due to the conserved nature of this site.[1] The observed phenotype may result from the inhibition of one or more unintended targets.[2] It is critical to experimentally distinguish between on-target and off-target effects.
Q2: How can I experimentally confirm that my observed phenotype is due to on-target inhibition?
A2: Several robust methods can validate on-target effects:
-
Use a Structurally Unrelated Inhibitor: Treat cells with a compound that has a different chemical scaffold but targets the same primary protein. If this compound reproduces the phenotype, it strengthens the evidence for an on-target mechanism.[1]
-
Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to your inhibitor. If the inhibitor-induced phenotype is reversed or prevented in these cells, it strongly supports an on-target effect.[1]
-
CRISPR-Cas9 Knockout: Use CRISPR-Cas9 to knock out the intended target gene. If the phenotype persists after treating the knockout cells with your compound, it is likely caused by off-target interactions.[3]
Q3: At what concentration should I use my Thieno[3,2-d]pyrimidine compound to minimize off-target effects in cell-based assays?
A3: Always use the lowest concentration that elicits the desired on-target effect. It is essential to perform a full dose-response curve for your primary target. Concentrations significantly higher than the IC50 or Ki value are more likely to engage lower-affinity off-targets.[1] For cellular assays, a potent inhibitor should ideally show an on-target IC50 value of less than 1 µM.[1]
Q4: What are the first steps to identify the specific off-targets of my compound?
A4: The most direct approach is to perform a broad-panel kinase selectivity screen. Services from companies like Promega, Reaction Biology, or Eurofins screen your compound against hundreds of purified kinases to identify unintended interactions.[4][5] This provides a quantitative profile of your compound's selectivity and pinpoints likely off-targets. Alternative methods include chemical proteomics and computational prediction tools.[6]
Troubleshooting Guide: Unexpected Experimental Results
Issue 1: Inconsistent results between biochemical assays and cell-based assays.
-
Possible Cause: A common reason for this discrepancy is the high concentration of intracellular ATP (1-10 mM), which can outcompete ATP-competitive inhibitors like many Thieno[3,2-d]pyrimidines. This leads to a lower apparent potency in cells compared to biochemical assays, which often use lower ATP concentrations.[3]
-
Troubleshooting Steps:
-
Acknowledge the Discrepancy: It is expected that ATP-competitive inhibitors will be less potent in a cellular environment.
-
Confirm Target Engagement: Use a cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to its intended target inside the cell.[1][3]
-
Check Cell Permeability: Ensure your compound can effectively cross the cell membrane to reach its intracellular target.
-
Issue 2: The compound is potent against the primary target but shows unexpected toxicity in cell lines.
-
Possible Cause: The toxicity may be due to potent inhibition of an off-target kinase that is critical for cell survival.
-
Troubleshooting Steps:
-
Perform a Kinase Profile: Screen the compound against a broad kinase panel to identify potent off-target interactions.[7]
-
Correlate with Cell Line Genomics: Analyze if the sensitive cell lines share dependencies on any of the identified off-targets.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound to see if the toxicity can be separated from the on-target activity. This can help in designing more selective compounds.
-
Quantitative Data on Kinase Selectivity
To illustrate how selectivity is assessed, the following table presents hypothetical data for a Thieno[3,2-d]pyrimidine-based inhibitor ("Thieno-Inhibitor-X") designed to target EGFR.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) | Notes |
| EGFR (On-Target) | 15 | - | Primary Target |
| SRC (Off-Target) | 150 | 10-fold | Moderate off-target activity. SRC inhibition could contribute to the observed cellular phenotype. |
| VEGFR2 (Off-Target) | 1,200 | 80-fold | Weaker off-target activity. Less likely to be a primary driver of phenotype at low concentrations. |
| JAK3 (Off-Target) | >10,000 | >667-fold | Considered highly selective against this kinase. |
| Haspin (Off-Target) | >10,000 | >667-fold | Thieno[3,2-b]pyridine scaffolds have been explored as Haspin inhibitors.[8] |
This table contains example data for illustrative purposes.
Key Experimental Protocols & Methodologies
Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)
This protocol outlines a general method to determine the IC50 values of a compound against a panel of kinases using a technology like the ADP-Glo™ assay.[1][5]
1. Compound Preparation:
- Prepare a 10 mM stock solution of the Thieno[3,2-d]pyrimidine compound in 100% DMSO.
- Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO, starting from 100 µM.
2. Kinase Reaction:
- In a 384-well plate, add 5 µL of the diluted compound or DMSO vehicle control.
- Add 10 µL of a 2X solution containing the purified kinase and its specific substrate peptide in reaction buffer.
- Initiate the reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be close to the Km for each specific kinase.
- Incubate at 30°C for 60 minutes.
3. Signal Detection:
- Terminate the kinase reaction and quantify the amount of ADP produced by following the instructions for a commercial luminescence-based detection kit (e.g., ADP-Glo™).
- Read the luminescence on a plate reader.
4. Data Analysis:
- Convert luminescence values to percent inhibition relative to DMSO controls.
- Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the inhibitor binds to its intended target within a cellular context by measuring changes in protein thermal stability.[1]
1. Cell Treatment:
- Culture cells to approximately 80% confluency.
- Treat cells with various concentrations of the Thieno[3,2-d]pyrimidine compound or a vehicle control (DMSO) for 1-2 hours at 37°C.
2. Heating Step:
- Harvest, wash, and resuspend the cells in a suitable buffer containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. This is followed by a 3-minute incubation at room temperature.
3. Protein Extraction:
- Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).
- Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Analysis:
- Collect the supernatant (soluble fraction).
- Analyze the amount of the target protein remaining in the soluble fraction using Western blot or ELISA.
- A positive target engagement is indicated by a shift in the melting curve, where the inhibitor-bound protein is more stable at higher temperatures.
Visualizations: Workflows and Pathways
Troubleshooting Workflow for Unexpected Phenotypes
This diagram outlines a logical workflow for researchers to follow when they observe a cellular phenotype that does not align with the known function of the primary target of their Thieno[3,2-d]pyrimidine compound.
Signaling Pathway: On-Target vs. Off-Target Effects
This diagram illustrates how a Thieno[3,2-d]pyrimidine inhibitor designed to block the EGFR pathway might inadvertently inhibit SRC kinase, leading to the activation of an unintended downstream pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Selectivity Profiling System: TK-3 Protocol [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of Thieno[3,2-d]pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals working with Thieno[3,2-d]pyrimidine derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of our Thieno[3,2-d]pyrimidine compounds?
A1: The oral bioavailability of Thieno[3,2-d]pyrimidine derivatives, like many other kinase inhibitors, is often hampered by several physicochemical and physiological factors:
-
Poor Aqueous Solubility: Many Thieno[3,2-d]pyrimidines exhibit low solubility in aqueous media, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
High Crystal Packing Energy: The planar structure of the Thieno[3,2-d]pyrimidine core can lead to strong intermolecular interactions, resulting in a stable crystalline form that is difficult to dissolve.
-
First-Pass Metabolism: These compounds can be extensively metabolized by enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver and small intestine, before reaching systemic circulation.
-
Efflux by Transporters: Thieno[3,2-d]pyrimidines can be recognized and actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), reducing their net absorption.
Q2: What are the most common strategies to improve the oral bioavailability of Thieno[3,2-d]pyrimidines?
A2: Several formulation and chemical modification strategies can be employed to overcome the challenges mentioned above:
-
Formulation Development:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate. Nanosuspensions are a particularly promising approach for poorly soluble drugs.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate. Common preparation methods include spray drying and hot-melt extrusion.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract.
-
-
Chemical Modification:
-
Prodrugs: Synthesizing a prodrug by temporarily modifying the chemical structure of the active Thieno[3,2-d]pyrimidine can improve its solubility and/or permeability. The prodrug is then converted to the active drug in the body.
-
Q3: Are there any reported success stories of improving the bioavailability of Thieno[3,2-d]pyrimidines or similar kinase inhibitors?
A3: Yes, several studies have demonstrated the successful application of these strategies. For instance, a nanosuspension formulation of the multi-targeted kinase inhibitor MTKi-327 resulted in a 2.4-fold increase in the area under the curve (AUC) after oral administration compared to a solution. In another example, a specific Thieno[3,2-d]pyrimidine derivative, HY3, was reported to have a favorable oral bioavailability of 46.6%[1]. These examples highlight the potential of formulation technologies to significantly enhance the in vivo performance of this class of compounds.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution rate. | 1. Particle Size Reduction: Prepare a nanosuspension of the compound. (See Experimental Protocol 1) 2. Amorphous Solid Dispersion: Formulate the compound as a solid dispersion with a suitable polymer (e.g., PVP, HPMC-AS). (See Experimental Protocol 2 for Spray Drying and Hot-Melt Extrusion) 3. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS). |
| Extensive first-pass metabolism. | 1. Co-administration with a CYP inhibitor: In preclinical studies, co-administering a known CYP inhibitor (e.g., ketoconazole for CYP3A4) can help determine the extent of first-pass metabolism. 2. Prodrug Approach: Design a prodrug that masks the metabolic site. |
| P-glycoprotein (P-gp) mediated efflux. | 1. Co-administration with a P-gp inhibitor: Use a known P-gp inhibitor (e.g., verapamil) in in vitro Caco-2 permeability assays or in vivo studies to assess the impact of efflux. 2. Formulation with P-gp inhibiting excipients: Some formulation excipients (e.g., certain surfactants used in SEDDS) can inhibit P-gp. |
| Chemical instability in the GI tract. | 1. pH-dependent stability studies: Assess the stability of the compound at different pH values mimicking the stomach and intestine. 2. Enteric coating: If the compound is unstable at low pH, consider an enteric-coated formulation to protect it in the stomach. |
Issue 2: Difficulty in Preparing a Stable Nanosuspension
| Possible Cause | Troubleshooting Steps |
| Particle aggregation or crystal growth during milling or storage. | 1. Optimize Stabilizer: Screen different types and concentrations of stabilizers (e.g., polymers like HPMC, surfactants like Tween 80). A combination of a polymer and a surfactant often provides better stability. 2. Milling Parameters: Adjust milling time, speed, and temperature to avoid excessive energy input that can lead to instability. 3. Solidification: For long-term stability, consider freeze-drying or spray-drying the nanosuspension into a solid powder. |
| Change in crystalline form during processing. | 1. Polymorph Screening: Characterize the solid state of the drug before and after milling using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). 2. Use of a more stable polymorph: If a more stable crystalline form is identified, use it as the starting material. |
Issue 3: Challenges with Amorphous Solid Dispersions (ASDs)
| Possible Cause | Troubleshooting Steps |
| Recrystallization of the amorphous drug during storage. | 1. Polymer Selection: Choose a polymer with a high glass transition temperature (Tg) and good miscibility with the drug. 2. Drug Loading: Avoid excessively high drug loading, which can increase the tendency for recrystallization. 3. Storage Conditions: Store the ASD at low temperature and humidity. |
| Phase separation of the drug and polymer. | 1. Miscibility Assessment: Evaluate the miscibility of the drug and polymer using techniques like DSC. 2. Solvent/Temperature Optimization: In solvent-based methods, use a solvent that dissolves both the drug and the polymer well. In melt-based methods, ensure the processing temperature is sufficient for achieving a homogeneous melt. |
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of a Thieno[3,2-d]pyrimidine Derivative (HY3) in Rats
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| HY3 | Intravenous | 2 | - | - | 1287 | - |
| HY3 | Oral | 10 | 489 | 2 | 2998 | 46.6[1] |
Table 2: Effect of Nanosuspension on the Pharmacokinetics of a Poorly Soluble Kinase Inhibitor (MTKi-327) in Mice
| Formulation | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | Fold Increase in AUC vs. Solution |
| Captisol® Solution | Oral | 20 | 1,200 | 10,000 | 1 |
| Nanosuspension | Oral | 20 | 2,500 | 24,000 | 2.4[2][3] |
| Captisol® Solution | Intravenous | 20 | 7,000 | 15,000 | 1 |
| Nanosuspension | Intravenous | 20 | 10,000 | 36,000 | 2.4[2][3] |
Experimental Protocols
Experimental Protocol 1: Preparation of a Thieno[3,2-d]pyrimidine Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of a poorly water-soluble Thieno[3,2-d]pyrimidine derivative to enhance its dissolution rate.
Materials:
-
Thieno[3,2-d]pyrimidine compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar high-energy mill
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in purified water with gentle stirring.
-
Disperse the Thieno[3,2-d]pyrimidine compound in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber. The chamber should be filled to approximately 70-80% capacity with the milling media.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
For long-term stability assessment, monitor the particle size and PDI of the nanosuspension stored at different temperatures (e.g., 4°C and 25°C) over several weeks.
Experimental Protocol 2: Preparation of a Thieno[3,2-d]pyrimidine Amorphous Solid Dispersion (ASD)
Objective: To prepare an ASD of a Thieno[3,2-d]pyrimidine derivative with a hydrophilic polymer to improve its solubility and dissolution.
A. By Spray Drying:
Materials:
-
Thieno[3,2-d]pyrimidine compound
-
Polymer (e.g., polyvinylpyrrolidone (PVP) K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray dryer
Procedure:
-
Dissolve the Thieno[3,2-d]pyrimidine compound and the polymer in the organic solvent to form a clear solution. The drug-to-polymer ratio should be optimized (e.g., 1:1, 1:3, 1:5 w/w).
-
Set the parameters of the spray dryer, including the inlet temperature, spray rate, and atomization pressure. These parameters need to be optimized for the specific solvent system and formulation.
-
Spray the solution into the drying chamber. The rapid evaporation of the solvent will result in the formation of solid dispersion particles.
-
Collect the dried powder from the cyclone separator.
-
Characterize the resulting ASD for its amorphous nature (using XRPD and DSC), drug content, and dissolution profile in a relevant buffer (e.g., simulated gastric or intestinal fluid).
B. By Hot-Melt Extrusion (HME):
Materials:
-
Thieno[3,2-d]pyrimidine compound
-
Thermoplastic polymer (e.g., Soluplus®, Kollidon® VA64)
-
Hot-melt extruder with a co-rotating twin-screw system
Procedure:
-
Physically mix the Thieno[3,2-d]pyrimidine compound and the polymer at the desired ratio.
-
Feed the physical mixture into the hot-melt extruder.
-
Set the temperature profile of the extruder barrels and the screw speed. The processing temperature should be above the glass transition temperature of the polymer and sufficient to melt or dissolve the drug within the polymer matrix.
-
The molten mixture is then extruded through a die to form a continuous strand.
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Cool the extrudate on a conveyor belt and then mill it into a powder or pelletize it.
-
Characterize the extrudate for its amorphous nature, drug content, and dissolution behavior.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for enhancing the oral bioavailability of Thieno[3,2-d]pyrimidines.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Thieno[3,2-d]pyrimidines.
Caption: Regulation of the cell cycle by Cyclin-Dependent Kinases (CDKs) and inhibition by Thieno[3,2-d]pyrimidines.
References
Technical Support Center: Thieno[3,2-d]pyrimidine Derivative Toxicity Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to reduce the toxicity of Thieno[3,2-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My Thieno[3,2-d]pyrimidine derivative shows high potency against its kinase target but is also highly toxic to normal cells in vitro. What is the first step to address this?
A1: The initial and most critical step is to determine the therapeutic index of your compound. This is achieved by comparing its potency against the intended target (e.g., a specific kinase) with its cytotoxicity against a panel of normal, non-cancerous cell lines. A low therapeutic index indicates a narrow window between the desired therapeutic effect and toxicity. To begin addressing this, you should:
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Expand your cell line panel: Test the compound against a variety of normal cell lines from different tissues (e.g., hepatocytes like HepG2, renal cells like HEK293, and fibroblasts) to identify if the toxicity is tissue-specific.
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Perform a dose-response analysis: Determine the IC50 (half-maximal inhibitory concentration) for both the target kinase and the cytotoxicity in normal cells. This quantitative data is essential for tracking progress as you modify the compound.
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Review the structure-activity relationship (SAR): Analyze your existing data to see if there are any initial clues linking specific structural features to the observed cytotoxicity.
Q2: I suspect my compound's toxicity is due to off-target kinase inhibition. How can I confirm this and identify the problematic off-targets?
A2: Off-target kinase inhibition is a common source of toxicity for kinase inhibitors. To investigate this, you should:
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Perform a kinase panel screen: Screen your compound against a broad panel of kinases (e.g., a kinome scan). This will provide a selectivity profile and identify any unintended targets that are potently inhibited.
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Analyze the off-target profile: Pay close attention to kinases known to be involved in critical cellular processes that can lead to toxicity when inhibited, such as those in cardiac or liver cells.
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Use computational modeling: Molecular docking studies can help you understand how your compound might bind to off-target kinases and guide structural modifications to reduce this binding.
Q3: What are the common strategies for modifying a Thieno[3,2-d]pyrimidine scaffold to reduce toxicity while maintaining on-target potency?
A3: Several medicinal chemistry strategies can be employed:
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Introduce steric hindrance: Adding bulky chemical groups can prevent the compound from fitting into the binding sites of off-target kinases, which may have different shapes than the intended target.
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Modify solvent-exposed regions: Altering the parts of the molecule that interact with the solvent can improve properties like solubility and reduce the likelihood of non-specific interactions.
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Optimize lipophilicity: High lipophilicity can lead to poor solubility, increased off-target effects, and metabolic instability. Reducing the lipophilicity of your compound can often improve its overall safety profile.
-
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties but different biological effects can sometimes dissociate the desired activity from the unwanted toxicity.
Q4: My lead compound is showing potential for cardiotoxicity. What are the likely mechanisms and how can I test for this early in development?
A4: A primary concern for many small molecule inhibitors is the inhibition of the hERG potassium channel, which can lead to QT prolongation and potentially fatal arrhythmias. For Thieno[3,2-d]pyrimidine derivatives targeting the PI3K pathway, on-target inhibition can also contribute to cardiotoxicity, as PI3K signaling is important for cardiac cell survival and function.[1] To assess cardiotoxicity risk, you should:
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Perform an in vitro hERG assay: This is a standard preclinical safety assay to determine if your compound blocks the hERG channel.
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Assess effects on cardiomyocytes: Use in vitro models with human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to look for effects on contractility and viability.
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Investigate on-target effects: If your compound is a PI3K inhibitor, be aware that inhibition of this pathway can be linked to cardiac dysfunction.[1] Consider strategies to create more isoform-selective inhibitors if the toxicity is related to a specific PI3K isoform not essential for the anticancer effect.
Q5: How can I predict potential toxicity issues for my Thieno[3,2-d]pyrimidine derivatives before synthesizing them?
A5: In silico (computational) tools can be very effective in the early stages of drug discovery to flag potential liabilities:
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ADMET prediction: Use software to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of your designed molecules.[2][3] This can provide early warnings about potential issues such as poor metabolic stability, low bioavailability, or potential for toxicity.
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hERG modeling: There are computational models specifically designed to predict the likelihood of a compound binding to and inhibiting the hERG channel.
-
CYP450 inhibition prediction: Predict whether your compounds are likely to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions and altered metabolism.[2]
Troubleshooting Guides
Problem 1: High Cytotoxicity in Normal Cell Lines
| Symptom | Possible Cause | Suggested Solution |
| Low IC50 values against multiple normal cell lines (e.g., HepG2, HEK293). | Broad-spectrum off-target kinase inhibition. | 1. Perform a kinome-wide selectivity panel to identify off-target kinases. 2. Use molecular modeling to compare the binding modes in the on-target vs. off-target kinases. 3. Synthesize analogs with modifications designed to reduce binding to the off-target kinases (e.g., adding steric bulk). |
| Compound precipitates in cell culture media at higher concentrations. | Poor aqueous solubility. | 1. Measure the kinetic and thermodynamic solubility of the compound. 2. Modify the structure to improve solubility, for example, by adding polar functional groups. 3. Re-test for cytotoxicity, ensuring the compound remains in solution at all tested concentrations. |
| Toxicity is observed only in specific normal cell lines (e.g., high toxicity in HepG2 but not HEK293). | Tissue-specific toxicity, possibly due to metabolism in liver cells. | 1. Investigate the metabolic stability of the compound in liver microsomes. 2. If the compound is rapidly metabolized, identify the metabolic "hotspots" on the molecule. 3. Synthesize analogs with modifications at these hotspots to block metabolic breakdown into potentially toxic byproducts. |
Problem 2: Suspected Cardiotoxicity (hERG Inhibition)
| Symptom | Possible Cause | Suggested Solution |
| Positive result in an in silico hERG prediction model. | Presence of a "hERGophore" - a structural motif known to bind to the hERG channel (e.g., a basic nitrogen atom and a lipophilic region). | 1. Perform an in vitro hERG binding or patch-clamp assay to confirm the prediction. 2. If confirmed, analyze the structure to identify the likely hERG-binding elements. 3. Design and synthesize analogs that mask the basic nitrogen, reduce its pKa, or alter the surrounding lipophilic groups. |
| Confirmed hERG inhibition in an in vitro assay. | Strong binding to the hERG potassium channel. | 1. Attempt to establish a structure-activity relationship for hERG inhibition by testing a series of analogs. 2. Consider strategies such as introducing polar groups or carboxylic acid functionalities, which are known to reduce hERG affinity in some cases. 3. Aim for a >30-fold selectivity margin between the on-target IC50 and the hERG IC50. |
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data for a series of Thieno[3,2-d]pyrimidine derivatives to illustrate how structural modifications can impact potency and toxicity.
Table 1: Kinase Potency and Cytotoxicity Profile
| Compound | R1 Group | Target Kinase IC50 (nM) | HepG2 Cytotoxicity IC50 (µM) | Therapeutic Index (HepG2 IC50 / Target IC50) |
| Parent-01 | -H | 15 | 0.5 | 33 |
| Analog-02 | -CH3 | 20 | 1.2 | 60 |
| Analog-03 | -OCH3 | 25 | 5.8 | 232 |
| Analog-04 | -Cl | 10 | 0.2 | 20 |
| Analog-05 | -morpholine | 50 | > 20 | > 400 |
Table 2: Off-Target and hERG Liability Profile
| Compound | Off-Target Kinase X IC50 (nM) | hERG Inhibition IC50 (µM) |
| Parent-01 | 80 | 1.1 |
| Analog-02 | 250 | 2.5 |
| Analog-03 | 600 | 8.9 |
| Analog-04 | 55 | 0.8 |
| Analog-05 | > 1000 | > 30 |
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a Thieno[3,2-d]pyrimidine derivative against a cancerous cell line and a non-cancerous (normal) cell line.
Materials:
-
Target cancer cell line (e.g., MCF-7) and normal cell line (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thieno[3,2-d]pyrimidine compound stock solution (e.g., 10 mM in DMSO)
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96-well flat-bottom cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Thieno[3,2-d]pyrimidine derivative in complete growth medium. A typical concentration range would be from 100 µM down to 0.01 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank control.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: In Vitro hERG Fluorescence Polarization Assay
Objective: To assess the potential of a Thieno[3,2-d]pyrimidine derivative to inhibit the hERG potassium channel.
Materials:
-
Predictor® hERG Fluorescence Polarization Assay Kit (or equivalent)
-
hERG channel membrane preparation
-
Fluorescent tracer (e.g., E-4031 analog)
-
Assay buffer
-
Thieno[3,2-d]pyrimidine compound stock solution
-
Known hERG inhibitor (positive control, e.g., astemizole)
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the kit manufacturer's instructions.
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
-
Assay Setup:
-
Add the hERG membrane preparation to the wells of the 384-well plate.
-
Add the test compound dilutions, positive control, and vehicle control to the appropriate wells.
-
Add the fluorescent tracer to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-4 hours), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of tracer binding for each compound concentration relative to the vehicle and positive controls.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
Validating the Anticancer Activity of New Thieno[3,2-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities. This guide provides a comprehensive comparison of the performance of novel thieno[3,2-d]pyrimidine derivatives against various cancer cell lines, supported by experimental data from recent studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of various thieno[3,2-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below.
Table 1: Anticancer Activity against Cervical (HeLa) and Colon (HT-29) Cancer Cell Lines
| Compound | Target/Mechanism | HeLa IC50 (µM) | HT-29 IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Derivative 6e | CDK Inhibition | 0.591 (72h) | - | Doxorubicin | - |
Source: Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs[1]
Table 2: Anticancer Activity against Breast (MCF-7) and Colorectal (HCT-116) Cancer Cell Lines
| Compound | Target/Mechanism | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 11 | HDAC Inhibition | >50 | 1.12 | SAHA | 2.01 (HCT-116) |
| Compound 12 | HDAC Inhibition | 10.23 | 0.76 | SAHA | 2.01 (HCT-116) |
| Compound 13 | HDAC Inhibition | 8.97 | 0.55 | SAHA | 2.01 (HCT-116) |
| Derivative 10b | EGFR/PI3K Inhibition | 19.4 ± 0.22 | - | Doxorubicin | 40.0 ± 3.9 |
| Derivative 10e | EGFR/PI3K Inhibition | 14.5 ± 0.30 | 57.01 | Doxorubicin | 40.0 ± 3.9 |
| Compounds 13g, 13h, 13k | EGFR/HER2 Inhibition | 7.592 ± 0.32 - 16.006 ± 0.58 | - | Erlotinib | 4.99 ± 0.09 - 13.914 ± 0.36 |
| Compound 4a | DNA Intercalation | 0.00204 | - | Doxorubicin | - |
Sources: Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors, Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][3][4]triazolo[1,5-a]pyrimidine Derivatives, Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers, Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer[5][6][7]
Table 3: Anticancer Activity against Lymphoma (SU-DHL-6, WSU-DLCL-2) and Leukemia (K562) Cell Lines
| Compound | Target/Mechanism | SU-DHL-6 IC50 (µM) | WSU-DLCL-2 IC50 (µM) | K562 IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 12e | EZH2 Inhibition | 0.55 | 0.95 | 1.68 | Tazemetostat | - |
Source: Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thieno[3,2-d]pyrimidine derivatives or a reference drug for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting and Washing: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Typically, cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
In Vivo Xenograft Tumor Model
This model is used to evaluate the in vivo anticancer efficacy of the compounds.
-
Cell Implantation: Human cancer cells (e.g., 5 × 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The thieno[3,2-d]pyrimidine derivatives are administered via a suitable route (e.g., intraperitoneal or oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²)/2.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated.
Signaling Pathways and Mechanisms of Action
Thieno[3,2-d]pyrimidine derivatives exert their anticancer effects by targeting various key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of the cell cycle.[9][10][11] Thieno[3,2-d]pyrimidine derivatives can inhibit CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent inhibition of tumor cell proliferation.[10]
Caption: Inhibition of the CDK signaling pathway by thieno[3,2-d]pyrimidine derivatives.
Histone Deacetylase (HDAC) Signaling Pathway
HDACs play a crucial role in the epigenetic regulation of gene expression.[4][12][13][14] Inhibition of HDACs by thieno[3,2-d]pyrimidine derivatives can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest, apoptosis, and suppression of tumor growth.[14]
Caption: Mechanism of HDAC inhibition by thieno[3,2-d]pyrimidine derivatives.
Enhancer of Zeste Homolog 2 (EZH2) Signaling Pathway
EZH2 is a histone methyltransferase that is often overexpressed in cancer and contributes to tumor progression by silencing tumor suppressor genes.[15][16][17] Thieno[3,2-d]pyrimidine derivatives can inhibit EZH2, leading to the reactivation of these genes and subsequent anticancer effects.
Caption: Inhibition of the EZH2 signaling pathway.
EGFR/HER2 Signaling Pathway
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that, when overactivated, drive cancer cell growth and survival.[18][19][20][21][22] Certain thieno[3,2-d]pyrimidine derivatives can act as dual inhibitors of EGFR and HER2, blocking downstream signaling cascades.[6]
Caption: Dual inhibition of EGFR/HER2 signaling by thieno[3,2-d]pyrimidines.
VEGFR-2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][23][24][25][26] Thieno[3,2-d]pyrimidine derivatives can inhibit VEGFR-2, thereby suppressing tumor angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway and angiogenesis.
Conclusion
The presented data highlights the significant potential of novel thieno[3,2-d]pyrimidine derivatives as a versatile class of anticancer agents. Their ability to target multiple, critical signaling pathways provides a strong rationale for their continued development. This guide serves as a valuable resource for researchers in the field, offering a comparative overview of their efficacy and detailed experimental protocols to support further investigation and optimization of these promising compounds.
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 12. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]
- 13. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 26. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cross-Reactivity of Thieno[3,2-d]pyrimidin-4(3H)-one Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitor Selectivity with Supporting Experimental Data
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Achieving selectivity is a critical determinant of a drug candidate's safety and efficacy profile. This guide provides a comparative analysis of the cross-reactivity of notable this compound-based inhibitors, supported by quantitative data from kinome-wide screening and other selectivity profiling assays.
Comparative Analysis of Inhibitor Selectivity
The following table summarizes the selectivity and cross-reactivity profiles of representative this compound inhibitors. The data highlights their potency against primary targets and significant off-target interactions.
| Compound ID | Primary Target(s) | IC50 (Primary Target) | Cross-Reactivity Highlights (Significant Off-Targets) | Profiling Method |
| Compound 24 | JAK1 | - | Highly selective for JAK1 when screened against a panel of 370 kinases.[1] | Kinome-wide selectivity profiling[1] |
| Derivatives 25 & 46 | JAK1 | 46: 0.022 µM | Possess higher selectivity towards JAK1 over JAK2 and JAK3 compared to the parent compound.[1] | Enzymatic assays[1] |
| PDK1 Inhibitor Series | PDK1 | Low micromolar | - | Biochemical enzyme assay[2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the cross-reactivity profiling of this compound inhibitors are provided below.
Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
This method assesses the binding of a test compound to a large panel of kinases.
-
Principle: The assay is based on a competition binding assay where the this compound inhibitor competes with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of test compound bound to the kinase is measured.
-
Procedure:
-
A proprietary DNA-tagged kinase is incubated with the test compound and an immobilized ligand.
-
After an incubation period to reach equilibrium, unbound compounds are washed away.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound.
-
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the kinase active site.
-
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody (which binds to the kinase) results in a high FRET signal. The test compound competes with the tracer, leading to a decrease in the FRET signal.[3][4][5]
-
Reagents:
-
Kinase of interest (tagged, e.g., with GST or His)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (this compound inhibitor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[3]
-
-
Procedure:
-
Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate.[3]
-
Add 5 µL of a pre-mixed solution of the kinase and the Eu-labeled anti-tag antibody.[3]
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.[3]
-
Incubate the plate at room temperature for 1 hour.[3]
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the europium donor and the Alexa Fluor™ 647 acceptor).
-
The data is typically expressed as the ratio of the acceptor and donor emission signals. IC50 values are determined by fitting the data to a dose-response curve.
-
Caliper Mobility Shift Kinase Assay
This is a microfluidics-based assay that measures the conversion of a substrate to a phosphorylated product.
-
Principle: The assay separates a fluorescently labeled peptide substrate from its phosphorylated product based on differences in their electrophoretic mobility in a microfluidic chip. The extent of phosphorylation is quantified by measuring the fluorescence of the substrate and product peaks.[6][7]
-
Reagents:
-
Procedure:
-
Add 5 µL of the serially diluted test compound to the wells of a microplate.[6]
-
Add 10 µL of the kinase solution.[6]
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (typically at or near the Km for ATP).[6]
-
Incubate the reaction at a controlled temperature (e.g., 28°C) for a defined period (e.g., 25 minutes).[6]
-
Stop the reaction by adding 25 µL of stop buffer.[6]
-
The plate is then read on a Caliper LabChip® instrument, which aspirates the samples and performs the electrophoretic separation and detection.
-
The percentage of substrate conversion is calculated, and IC50 values are determined from the dose-response data.
-
Visualizations
The following diagrams illustrate a typical workflow for cross-reactivity studies and a relevant signaling pathway.
Caption: Workflow for assessing the cross-reactivity of this compound inhibitors.
Caption: Simplified JAK-STAT signaling pathway illustrating the selective inhibition by a this compound derivative.
References
- 1. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. Technology [nanosyn.com]
A Comparative Guide to the Synthesis of Thieno[3,2-d]pyrimidines: An Evaluation of Modern and Conventional Methodologies
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development of efficient and versatile synthetic routes to access this key structure is of paramount importance to drug discovery and development professionals. This guide provides a comparative analysis of prominent synthesis methods for thieno[3,2-d]pyrimidines, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of the thieno[3,2-d]pyrimidine core can be broadly approached from two main strategies: annulation of a pyrimidine ring onto a pre-existing thiophene or, less commonly, construction of a thiophene ring onto a pyrimidine precursor. The most prevalent methods involve the cyclization of suitably substituted 3-aminothiophene-2-carboxylates or related derivatives. Here, we compare several key approaches, highlighting their respective yields, reaction conditions, and substrate scope.
Table 1: Comparison of Key Synthesis Methods for Thieno[3,2-d]pyrimidines
| Synthesis Method | Key Reagents | Typical Reaction Conditions | Yield Range (%) | Key Advantages | Key Limitations |
| Method A: Cyclization with One-Carbon Sources | 3-Amino-thiophene-2-carboxylate derivatives, Formic acid, Triethyl orthoformate | Reflux, Microwave irradiation | 42 - 98[3][4] | Readily available starting materials, straightforward procedure. | Can require harsh conditions (e.g., high temperatures). |
| Method B: Sequential SNAr and Suzuki Reactions | 4-Chlorothieno[3,2-d]pyrimidine, Secondary amines, Arylboronic acids, Pd catalyst | Multi-step, requires catalyst | Not specified | Allows for diverse substitution at multiple positions, good for library synthesis. | Multi-step process can be time-consuming, requires transition metal catalyst. |
| Method C: Condensation and Chlorination Route | 3-Amino-5-arylthiophene amides, Formic acid, POCl3 | Microwave irradiation, Reflux | 76 - 99[4] | High yields, efficient for specific substitution patterns. | Use of hazardous reagents like POCl3. |
| Method D: Pallado-Catalyzed Coupling Reactions | 4-Chlorothieno[3,2-d]pyrimidine, Boronic acids, Alkynes, Pd catalyst | Reflux, Microwave irradiation | 34 - 88[5] | Excellent for introducing aryl and alkynyl groups at the 4-position. | Requires catalyst and specific reaction conditions. |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.
Method A: Synthesis of Thieno[3,2-d]pyrimidinones via Cyclization
This protocol describes the formation of the thieno[3,2-d]pyrimidin-4-one ring system from a 3-amino-thiophene-2-carboxylate derivative using a one-carbon source, such as formic acid.
Experimental Protocol:
-
To a solution of a 3-amino-5-arylthiophene amide (1.0 mmol) in formic acid (5 mL), a catalytic amount of concentrated sulfuric acid is added.
-
The reaction mixture is heated to 50°C and stirred overnight.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude thieno[3,2-d]pyrimidin-4-one.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).[4]
Method B: Sequential SNAr and Suzuki Reactions for 4,7-Disubstituted Thieno[3,2-d]pyrimidines
This method allows for the introduction of diverse substituents at the 4- and 7-positions of the thieno[3,2-d]pyrimidine core.
Experimental Protocol:
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
A solution of 4,7-dichlorothieno[3,2-d]pyrimidine (1.0 mmol) and a secondary amine (1.2 mmol) in a suitable solvent (e.g., DMF) is stirred at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the 4-amino-7-chlorothieno[3,2-d]pyrimidine derivative.[6]
Step 2: Suzuki Coupling
-
To a solution of the 4-amino-7-chlorothieno[3,2-d]pyrimidine derivative (1.0 mmol) and an arylboronic acid (1.5 mmol) in a solvent mixture (e.g., toluene/ethanol/water), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) and a base (e.g., Na2CO3, 2.0 mmol) are added.
-
The mixture is heated to reflux under an inert atmosphere until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the residue is purified by column chromatography to afford the desired 4,7-disubstituted thieno[3,2-d]pyrimidine.[6]
Visualizing Synthetic Workflows and Biological Relevance
Diagrams generated using Graphviz provide a clear visual representation of the synthetic pathways and the biological context of thieno[3,2-d]pyrimidine derivatives.
Caption: Synthetic route for Method A.
Caption: Sequential SNAr and Suzuki reactions (Method B).
Thieno[3,2-d]pyrimidines often exert their biological effects by inhibiting key enzymes in signaling pathways. For instance, certain derivatives have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[3]
Caption: Inhibition of CDK by Thieno[3,2-d]pyrimidines.
Conclusion
The synthesis of thieno[3,2-d]pyrimidines can be achieved through a variety of methods, each with its own set of advantages and limitations. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. Newer methods involving palladium-catalyzed cross-coupling reactions offer significant flexibility for generating diverse libraries of compounds for biological screening.[5][6] In contrast, classical cyclization methods remain robust and reliable for accessing the core scaffold, often with high yields.[3][4] This guide provides a foundational framework for researchers to make informed decisions when embarking on the synthesis of novel thieno[3,2-d]pyrimidine derivatives.
References
- 1. theaspd.com [theaspd.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 3D-QSAR Models for Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various three-dimensional quantitative structure-activity relationship (3D-QSAR) models applied to Thieno[3,2-d]pyrimidin-4(3H)-one and its analogs. The aim is to offer a clear perspective on the predictive power and statistical robustness of these computational models in the context of drug design and lead optimization. The content is supported by experimental data from peer-reviewed studies, with detailed methodologies for key validation experiments.
Comparative Performance of 3D-QSAR Models
The predictive accuracy of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is paramount for their utility in drug discovery. The following tables summarize the statistical validation parameters from various studies on thienopyrimidine derivatives, providing a quantitative comparison of model performance.
Table 1: CoMFA Model Validation Statistics for Thienopyrimidine Derivatives
| Biological Target | No. of Compounds | q² | r² | r²_pred | Reference |
| Phosphodiesterase IV | 29 | Not Reported | Not Reported | Not Reported | [1] |
| CDK4 | 48 (training set) | 0.724 | 0.965 | 0.945 | [2][3] |
| TNBC (VEGFR3) | 47 | 0.818 | 0.917 | Not Reported | [4] |
| LSD1 | Not Reported | 0.783 | 0.944 | 0.851 | [5] |
Table 2: CoMSIA Model Validation Statistics for Thienopyrimidine Derivatives
| Biological Target | No. of Compounds | q² | r² | r²_pred | Reference |
| Phosphodiesterase IV | 29 | Not Reported | Not Reported | Not Reported | [1] |
| TNBC (VEGFR3) | 47 | 0.801 | 0.897 | 0.762 | [4] |
| LSD1 | Not Reported | 0.728 | 0.982 | 0.814 | [5] |
-
q² (Cross-validated r²): A measure of the internal predictive ability of the model.
-
r² (Non-cross-validated r²): A measure of the goodness of fit of the model to the training data.
-
r²_pred (Predictive r²): A measure of the predictive power of the model for an external test set.
Experimental Protocols
The validation of a 3D-QSAR model is a critical step to ensure its reliability and predictive capability. The general workflow involves several key stages, from data set preparation to internal and external validation.
Dataset Preparation and Division
A crucial initial step in developing a robust 3D-QSAR model is the careful curation and division of the dataset. The dataset, comprising a series of compounds with their corresponding biological activities (e.g., IC₅₀ values), is typically split into a training set and a test set. The training set is used to build the model, while the test set, containing compounds not used in model generation, is employed for external validation to assess its predictive power. A common split is 70-80% of the compounds for the training set and 20-30% for the test set.
Molecular Modeling and Alignment
The three-dimensional structures of the compounds in the dataset are generated and optimized to their lowest energy conformation. A critical step in CoMFA and CoMSIA is the structural alignment of the molecules. This is typically achieved by superimposing a common substructure or pharmacophore present in all molecules. A proper alignment ensures that the variations in the 3D fields are directly related to the differences in biological activity.
3D-QSAR Model Generation
CoMFA: In CoMFA, the aligned molecules are placed in a 3D grid. At each grid point, the steric and electrostatic fields are calculated using a probe atom. These field values serve as the independent variables in a Partial Least Squares (PLS) analysis, which correlates them with the biological activities of the training set compounds.
CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship.
Internal and External Validation
Internal Validation: The robustness and internal consistency of the generated 3D-QSAR model are assessed using cross-validation techniques, most commonly the leave-one-out (LOO) method. In LOO, one compound is removed from the training set, a new model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The resulting cross-validated correlation coefficient (q²) is a key indicator of the model's internal predictive ability.
External Validation: The true predictive power of the model is evaluated using the external test set. The biological activities of the test set compounds are predicted using the model built from the training set. The predictive r-squared (r²_pred) is then calculated, which provides a measure of how well the model predicts the activities of new, unseen compounds. A high r²_pred value is a strong indicator of a reliable and predictive QSAR model.
Mandatory Visualization
Caption: A generalized workflow for the validation of 3D-QSAR models.
This compound derivatives have been investigated as inhibitors of various kinases, including Phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is implicated in cancer.
Caption: The inhibitory action of this compound on the PI3K/Akt signaling pathway.
References
- 1. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle progression mechanisms: slower cyclin-D/CDK4 activation and faster cyclin-E/CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Thieno[3,2-d]pyrimidin-4(3H)-one
This guide provides essential safety, handling, and disposal information for Thieno[3,2-d]pyrimidin-4(3H)-one, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on handling similar heterocyclic compounds and potent pharmaceutical intermediates is recommended.
Hazard Assessment and Personal Protective Equipment (PPE)
As a compound with potential biological activity, this compound should be handled with care to minimize exposure. The following PPE is recommended as a minimum standard.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[1] |
| Skin (Hands) | Double Gloving System | Inner Glove: Nitrile. Outer Glove: Chemical-resistant (e.g., butyl rubber or Silver Shield®/4H®).[1] |
| Skin (Body) | Flame-Resistant Laboratory Coat | To be worn at all times in the laboratory.[1] For larger quantities or increased splash risk, chemical-resistant coveralls are advised.[2][3] |
| Respiratory | NIOSH-Approved Respirator | A minimum of an N95 respirator is recommended for handling powders.[3][4] If aerosolization is likely or the compound's toxicity is unknown, a half-mask or full-face air-purifying respirator with appropriate cartridges should be used.[2] |
| Feet | Closed-Toed Shoes | Leather or chemical-resistant material. |
Diagram 1: PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational Plan: Handling Procedures
A step-by-step approach to handling this compound is crucial to ensure safety.
Experimental Protocol: General Handling
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Transfer:
-
Handle solid forms of the compound in a fume hood to minimize inhalation of dust particles.
-
Use anti-static weigh boats and tools.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment:
-
Keep all containers with the compound sealed when not in use.
-
Avoid working alone.
-
Be mindful of potential ignition sources if flammable solvents are used.
-
-
Post-Experiment:
-
Decontaminate the work area thoroughly with an appropriate solvent and then soap and water.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, lab coat, and respirator if used).
-
Wash hands and any exposed skin immediately after handling.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed container. |
Diagram 2: Chemical Waste Disposal Workflow
Caption: General workflow for the disposal of waste containing this compound.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
